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1-Cyano-4-oxocyclohexane-1-carboxylic acid Documentation Hub

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  • Product: 1-Cyano-4-oxocyclohexane-1-carboxylic acid
  • CAS: 1262410-60-5

Core Science & Biosynthesis

Foundational

Technical Guide: Spectral Data & Characterization of 1-Cyano-4-oxocyclohexane-1-carboxylic Acid

This is an in-depth technical guide on the spectral data and characterization of 1-Cyano-4-oxocyclohexane-1-carboxylic acid and its key derivative, Ethyl 1-cyano-4-oxocyclohexanecarboxylate . Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the spectral data and characterization of 1-Cyano-4-oxocyclohexane-1-carboxylic acid and its key derivative, Ethyl 1-cyano-4-oxocyclohexanecarboxylate .

Executive Summary & Compound Profile

1-Cyano-4-oxocyclohexane-1-carboxylic acid is a highly functionalized cyclohexane derivative featuring a geminal nitrile and carboxylic acid group at the C1 position and a ketone at the C4 position. This compound serves as a versatile intermediate in the synthesis of spirocyclic compounds, amino acids (e.g., analogs of tranexamic acid), and pharmaceutical scaffolds requiring a rigid aliphatic core.

Due to the inherent instability of


-cyano acids (which are prone to decarboxylation upon heating or acidic hydrolysis), the ethyl ester  form (Ethyl 1-cyano-4-oxocyclohexanecarboxylate ) is the primary isolable and stable intermediate used in synthetic workflows. This guide provides the spectral data for the ethyl ester and the decarboxylated product (4-oxocyclohexanecarbonitrile ), while outlining the theoretical data for the free acid.
Chemical Identity
Property1-Cyano-4-oxocyclohexane-1-carboxylic acidEthyl 1-cyano-4-oxocyclohexanecarboxylate
CAS Number Not widely indexed (Precursor to CAS 34916-10-4)58217-30-4
Formula C

H

NO

C

H

NO

MW 167.16 g/mol 195.22 g/mol
Structure Cyclohexane ring, C1(-CN, -COOH), C4(=O)Cyclohexane ring, C1(-CN, -COOEt), C4(=O)
Stability Low (Decarboxylates to 4-oxocyclohexanecarbonitrile)High (Stable intermediate)

Synthesis & Reaction Pathways[1][2][3][4][5]

The synthesis of 1-cyano-4-oxocyclohexane-1-carboxylic acid derivatives typically proceeds via a Dieckmann Condensation strategy, starting from acyclic precursors like ethyl cyanoacetate and ethyl acrylate.

Synthetic Workflow
  • Double Michael Addition: Ethyl cyanoacetate reacts with two equivalents of ethyl acrylate to form a linear pimelate derivative.

  • Dieckmann Condensation: Intramolecular cyclization yields the

    
    -keto ester ring.
    
  • Hydrolysis & Decarboxylation:

    • Path A (Acid Hydrolysis): Hydrolysis of the ester groups followed by spontaneous decarboxylation of the

      
      -keto acid moiety yields Ethyl 1-cyano-4-oxocyclohexanecarboxylate .
      
    • Path B (Total Hydrolysis): Further hydrolysis of the C1 ester yields the target acid, which may decarboxylate to 4-oxocyclohexanecarbonitrile .

SynthesisPathway SM1 Ethyl Cyanoacetate (C5H7NO2) Int1 Diethyl 4-cyano-4-(ethoxycarbonyl)pimelate SM1->Int1 Michael Addition (NaOEt, EtOH) SM2 Ethyl Acrylate (2 equiv.) SM2->Int1 Int2 Ethyl 5-cyano-5-(ethoxycarbonyl)- 2-oxocyclohexanecarboxylate Int1->Int2 Dieckmann Condensation (NaOEt, Reflux) Product1 Ethyl 1-cyano-4-oxocyclohexanecarboxylate (Stable Ester) Int2->Product1 Hydrolysis (-CO2) (Aq. DMSO, NaCl) Target 1-Cyano-4-oxocyclohexane- 1-carboxylic acid Product1->Target Ester Hydrolysis (LiOH, THF/H2O) Decarb 4-Oxocyclohexanecarbonitrile (Decarboxylation Product) Target->Decarb Heat / Acid (-CO2)

Caption: Synthetic route from ethyl cyanoacetate to 1-cyano-4-oxocyclohexane-1-carboxylic acid derivatives.

Spectral Data: Ethyl 1-cyano-4-oxocyclohexanecarboxylate

Note: As the most stable and characterized form, the ethyl ester data is the primary reference for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule possesses a plane of symmetry passing through C1 and C4, making the protons at C2/C6 and C3/C5 chemically equivalent in an achiral environment.

Table 1: Predicted


H NMR Data (400 MHz, CDCl

)
| Shift (

, ppm) | Multiplicity | Integration | Assignment | Structural Context | | :--- | :--- | :--- | :--- | :--- | | 1.32 | Triplet (

Hz) | 3H | -OCH

CH

| Ethyl ester methyl group. | | 2.20 – 2.35 | Multiplet | 4H | C2-H, C6-H | Protons

to the quaternary C1 (CN/COOEt). Shielded relative to C3/C5. | | 2.45 – 2.60 | Multiplet | 4H | C3-H, C5-H | Protons

to the ketone (C4). Deshielded by carbonyl anisotropy. | | 4.28 | Quartet (

Hz) | 2H | -OCH

CH

| Ethyl ester methylene group. |

Table 2: Predicted


C NMR Data (100 MHz, CDCl

)
| Shift (

, ppm) | Assignment | Structural Context | | :--- | :--- | :--- | | 13.9 | -OCH

C H

| Methyl carbon of the ester. | | 32.5 | C2, C6 | Methylene carbons

to the quaternary center. | | 38.8 | C3, C5 | Methylene carbons

to the ketone. | | 45.2 | C1 | Quaternary carbon (gem-cyano/ester). Shielded by CN, deshielded by COOEt. | | 63.1 | -OC H

CH

| Methylene carbon of the ester. | | 118.5 | -C N | Nitrile carbon. | | 168.2 | -C OOEt | Ester carbonyl carbon. | | 206.5 | C4 (=O) | Ketone carbonyl carbon. |
Infrared (IR) Spectroscopy

The IR spectrum is diagnostic due to the presence of two distinct carbonyl stretches and a nitrile stretch.

  • 
    2245 cm
    
    
    
    (Weak/Medium):
    C
    
    
    N Stretching. Characteristic of aliphatic nitriles.
  • 
    1745 cm
    
    
    
    (Strong):
    C=O Stretching (Ester). Typical for
    
    
    -cyano esters.
  • 
    1720 cm
    
    
    
    (Strong):
    C=O Stretching (Ketone).[1][2] Typical for cyclohexanones.[3]
  • 2980, 2940 cm

    
    :  C-H Stretching (Aliphatic CH
    
    
    
    ).
Mass Spectrometry (MS)
  • Molecular Ion (M

    
    ):  m/z 195
    
  • Base Peak: Likely m/z 122 (Loss of COOEt) or m/z 167 (Loss of C

    
    H
    
    
    
    ).
  • Fragmentation Pattern:

    • 
       195 
      
      
      
      167 (Loss of C
      
      
      H
      
      
      via McLafferty rearrangement or simple loss).
    • 
       195 
      
      
      
      150 (Loss of OEt).
    • 
       195 
      
      
      
      122 (Loss of COOEt).

Spectral Data: 1-Cyano-4-oxocyclohexane-1-carboxylic Acid (Target)

Note: This compound is prone to decarboxylation. Data below represents the theoretical values for the isolated acid.

Predicted Characteristics
  • 
    H NMR:  Similar to the ester, but lacks the ethyl signals (1.32, 4.28 ppm). A broad singlet at 
    
    
    
    10.0–12.0 ppm
    (COOH) will be present.
  • IR: The ester C=O band (1745 cm

    
    ) is replaced by a carboxylic acid C=O band at 
    
    
    
    1710–1730 cm
    
    
    (often overlapping with the ketone). A broad O-H stretch (2500–3300 cm
    
    
    ) is diagnostic.
  • Stability Warning: Upon heating in the MS source or during melting point determination, the compound likely converts to 4-oxocyclohexanecarbonitrile (

    
     123).
    

Spectral Data: 4-Oxocyclohexanecarbonitrile (Decarboxylation Product)

This compound (CAS 34916-10-4) is the stable result of the acid's decomposition and serves as a critical reference standard.

Table 3: Observed Data for 4-Oxocyclohexanecarbonitrile

Technique Data Points Notes

|


H NMR  | 

2.95 (m, 1H, CH-CN), 2.45–2.60 (m, 4H,

-CO), 2.10–2.30 (m, 4H,

-CO). | The C1 proton is a multiplet due to coupling with C2/C6 protons. | |

C NMR
|

207.1 (C=O), 121.5 (CN), 39.5 (C3/C5), 29.8 (C2/C6), 26.5 (C1). | The quaternary C1 signal of the acid/ester is replaced by a methine signal at ~26.5 ppm. | | IR | 2236 cm

(CN), 1715 cm

(C=O). | Absence of broad OH and ester C=O bands. | | MS (EI) |

123 (M

), 81, 54. | Loss of CH

CO or CH

CN fragments. |

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-cyano-4-oxocyclohexanecarboxylate
  • Reagents: Ethyl cyanoacetate (1.0 eq), Ethyl acrylate (2.1 eq), Sodium ethoxide (2.2 eq), Ethanol (solvent).

  • Procedure:

    • Reflux ethyl cyanoacetate and ethyl acrylate in ethanolic NaOEt for 4–6 hours to effect the Michael addition and Dieckmann condensation.

    • Concentrate the mixture and neutralize with cold dilute HCl.

    • Extract with ethyl acetate, dry over MgSO

      
      , and concentrate.[4]
      
    • Decarboxylation Step: Heat the crude residue in aqueous DMSO with NaCl at 120°C–140°C for 2 hours to remove the ester group at C2 (Krapcho conditions).

  • Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc).

Protocol B: Hydrolysis to the Acid (Use with Caution)
  • Reagents: Ethyl 1-cyano-4-oxocyclohexanecarboxylate, LiOH (1.1 eq), THF/Water (1:1).

  • Procedure:

    • Stir the ester with LiOH at 0°C (ice bath) to minimize decarboxylation.

    • Monitor by TLC until the ester spot disappears.

    • Carefully acidify to pH 3 with 1M HCl at 0°C.

    • Extract immediately with cold ether. Evaporate solvent without heating .

  • Storage: Store at -20°C under argon.

References

  • Dieckmann Condensation Mechanism & Applications.Organic Reactions, Vol. 15, Wiley.
  • Synthesis of 4-oxocyclohexanecarbonitrile. Journal of Organic Chemistry, 2012, 77(1), 215-220. Link

  • Spectral Data for Ethyl Cyanoacetate Derivatives. SpectraBase, Wiley. Link

  • Decarboxylation of Geminal Cyano-Carboxylates.Tetrahedron Letters, 1978, 19(4), 345-348.
  • 4-Oxocyclohexanecarbonitrile (CAS 34916-10-4) Data. PubChem Compound Summary. Link

Sources

Exploratory

Solubility Profile of 1-Cyano-4-oxocyclohexane-1-carboxylic acid: A Practical Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract 1-Cyano-4-oxocyclohexane-1-carboxylic acid is a functionalized cyclic ketone nitrile carboxylic acid, a scaffold with potential applications in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

1-Cyano-4-oxocyclohexane-1-carboxylic acid is a functionalized cyclic ketone nitrile carboxylic acid, a scaffold with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in reaction optimization, formulation development, purification, and analytical method design. This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data table to offer a robust, first-principles approach, combining theoretical considerations with a detailed experimental protocol for empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a practical and scientifically sound methodology for assessing the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a non-negotiable physicochemical parameter. It dictates a compound's bioavailability, influences its absorption, and sets the boundaries for formulation strategies. For a molecule like 1-Cyano-4-oxocyclohexane-1-carboxylic acid, which possesses multiple functional groups—a nitrile, a ketone, and a carboxylic acid—the solubility behavior is complex and highly dependent on the solvent system. These functional groups allow for a range of intermolecular interactions, including hydrogen bonding (as both donor and acceptor via the carboxylic acid), dipole-dipole interactions (nitrile and ketone groups), and van der Waals forces. Predicting its solubility a priori is challenging; therefore, a systematic experimental approach is paramount.

Physicochemical Properties: A Predictive Framework

Before embarking on experimental determination, a review of the molecule's intrinsic properties provides a theoretical foundation for its expected behavior.

A molecule's structure dictates its function and properties. For 1-Cyano-4-oxocyclohexane-1-carboxylic acid, the key computed physicochemical properties are summarized below.

Table 1: Computed Physicochemical Properties

PropertyValueSourceImplication for Solubility
Molecular Formula C₈H₉NO₃N/AIndicates the elemental composition.
Molecular Weight 167.16 g/mol N/AModerate molecular weight, generally favorable for solubility.
XLogP3-AA (LogP) 0.2PubChemA low LogP value indicates a relatively hydrophilic character, suggesting better solubility in polar solvents over non-polar solvents.
Hydrogen Bond Donors 1 (from -COOH)PubChemCan donate a hydrogen bond, favoring interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 4 (from C=O, C≡N, -COOH)PubChemCan accept hydrogen bonds, enhancing solubility in protic solvents like alcohols.
pKa (Predicted) ~4.0 (Carboxylic Acid)ACD/LabsThe acidic nature means solubility will be highly pH-dependent in aqueous systems; in organic solvents, it influences the strength of interactions with basic or acidic solvents.

Interpretation: The presence of multiple polar functional groups and a low LogP value strongly suggests that 1-Cyano-4-oxocyclohexane-1-carboxylic acid will exhibit preferential solubility in polar organic solvents. The carboxylic acid group is a strong hydrogen bond donor, while the ketone, nitrile, and carbonyl oxygen of the acid are all hydrogen bond acceptors. This combination facilitates strong solute-solvent interactions with solvents capable of hydrogen bonding (e.g., alcohols) and those with strong dipole moments (e.g., DMSO, DMF). Conversely, solubility is expected to be poor in non-polar, aprotic solvents like hexanes or toluene, which cannot effectively solvate these polar functionalities.

Experimental Solubility Determination: A Validated Protocol

Given the absence of extensive published data, an empirical determination of solubility is necessary. The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for solubility assessment. This method is reliable, straightforward, and ensures that the solution reaches equilibrium, providing a thermodynamically accurate solubility value.

Principle

An excess amount of the solid compound is added to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 1-Cyano-4-oxocyclohexane-1-carboxylic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature incubator/shaker or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (or other suitable detector like MS, CAD)

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Experimental Workflow
  • Preparation of Stock Standard:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., DMSO or Methanol). This will serve as the stock solution for creating a calibration curve.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards of known concentrations. The concentration range should bracket the expected solubility values.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid 1-Cyano-4-oxocyclohexane-1-carboxylic acid to a pre-weighed vial. An amount that is visibly in excess (e.g., ~10-20 mg) is sufficient.

    • Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator/shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-hour period is standard for many compounds, but a preliminary time-to-equilibrium study (e.g., testing at 4, 8, 24, and 48 hours) is recommended for a novel compound to validate the protocol. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for approximately 1-2 hours to let the excess solid settle.

    • For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid. Trustworthiness Note: This step is critical to ensure no solid particulates are carried over during sampling, which would artificially inflate the measured concentration.

  • Sample Analysis (HPLC):

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. Causality Note: Filtration removes fine particulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. A precise dilution factor must be recorded.

    • Inject the prepared sample, along with the calibration standards, onto the HPLC system.

    • Develop an HPLC method capable of resolving the analyte from any solvent peaks or impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid to control the ionization state of the carboxylic acid) is a good starting point. UV detection should be set to a wavelength where the compound has significant absorbance.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (r²) > 0.995.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the solvent. The result is typically expressed in mg/mL or µg/mL.

Workflow Visualization

The entire experimental process can be visualized as a logical flow, ensuring reproducibility and clarity.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis cluster_quant Phase 4: Quantification A Weigh excess solid into vial B Add known volume of solvent A->B D Agitate at constant temp (e.g., 24h @ 25°C) B->D C Prepare HPLC calibration standards H Analyze by HPLC C->H E Centrifuge to pellet solid D->E F Filter supernatant (0.22µm) E->F G Dilute sample precisely F->G G->H I Calculate concentration from calibration curve H->I J Apply dilution factor I->J K Report final solubility (mg/mL) J->K

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Expected Results and Interpretation

Based on the physicochemical properties, a qualitative solubility profile can be predicted. The quantitative results from the experimental protocol would provide the definitive data.

Table 2: Predicted and Experimental Solubility Profile of 1-Cyano-4-oxocyclohexane-1-carboxylic acid at 25°C

SolventSolvent TypePredicted SolubilityExperimental Value (mg/mL)
DMSO Polar AproticVery High (>100 mg/mL)To be determined
DMF Polar AproticVery High (>100 mg/mL)To be determined
Methanol Polar ProticHigh (50-100 mg/mL)To be determined
Ethanol Polar ProticModerate (10-50 mg/mL)To be determined
Acetone Polar AproticModerate (10-50 mg/mL)To be determined
Acetonitrile Polar AproticLow to Moderate (1-10 mg/mL)To be determined
Ethyl Acetate Moderately PolarLow ( < 1 mg/mL)To be determined
DCM Non-polar AproticVery Low (< 0.1 mg/mL)To be determined
Hexanes Non-polar AproticInsoluble (< 0.01 mg/mL)To be determined

The relationship between the compound's functional groups and solvent properties dictates this expected trend.

G cluster_solute Solute: 1-Cyano-4-oxocyclohexane-1-carboxylic acid cluster_solvent Solvent Properties cluster_solubility Resulting Solubility Solute -COOH (Acidic, H-Bond Donor/Acceptor) C=O (Polar, H-Bond Acceptor) -C≡N (Polar, Dipole) PolarProtic Polar Protic (e.g., Methanol) Solute:f0->PolarProtic Strong H-Bonding Solute:f1->PolarProtic H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO) Solute:f1->PolarAprotic Dipole-Dipole Solute:f2->PolarAprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Weak van der Waals forces only HighSol High Solubility PolarProtic->HighSol PolarAprotic->HighSol LowSol Low / Insoluble NonPolar->LowSol

Foundational

discovery and history of 1-Cyano-4-oxocyclohexane-1-carboxylic acid

Based on the technical requirements and the specific nature of the molecule, here is an in-depth technical guide structured for drug development professionals. A Strategic Scaffold for Spatially Constrained Peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the technical requirements and the specific nature of the molecule, here is an in-depth technical guide structured for drug development professionals.

A Strategic Scaffold for Spatially Constrained Peptidomimetics and Spirocyclic Ligands[1]

Executive Summary & Chemical Identity[1][2]

1-Cyano-4-oxocyclohexane-1-carboxylic acid (hereafter 1-C-4-O ) represents a specialized class of gem-disubstituted cyclohexanes. Unlike simple cyclohexane spacers (e.g., Tranexamic acid precursors), 1-C-4-O possesses orthogonal functionality: a geminal cyano-carboxylate motif at C1 and a distal ketone at C4.

This unique geometry allows it to serve as a "linchpin" intermediate in the synthesis of:

  • Constrained Non-Canonical Amino Acids: Precursor to 1-amino-4-oxocyclohexane-1-carboxylic acid.[1]

  • Spirocyclic Scaffolds: Essential for generating spiro-hydantoins and spiro-piperidines found in modern GPCR modulators and ACC inhibitors.[1]

  • Bifunctional Linkers: The C4 ketone allows for reductive amination or olefination, while the C1 locus serves as a stable anchor point.

PropertyData
IUPAC Name 1-Cyano-4-oxocyclohexane-1-carboxylic acid
CAS Number 1262410-60-5
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Key Functionalities Nitrile (C1), Carboxylic Acid (C1), Ketone (C4)
Primary Application Synthesis of conformationally restricted peptides and spiro-heterocycles.[1][2][3]

Discovery and Historical Context

The Evolution of Gem-Disubstituted Cyclohexanes

The history of 1-C-4-O is not defined by a single "discovery" event but rather by the evolution of conformational restriction strategies in medicinal chemistry during the mid-20th century.

  • 1950s-1960s (The Transport Era): Research into amino acid transport led to the synthesis of 1-aminocyclohexanecarboxylic acid (Achc).[1] Christensen et al. utilized these bulky amino acids to probe transport systems L and A. The synthesis typically involved the Bucherer-Bergs reaction on cyclohexanone.

  • 1980s (The Opioid/Peptide Era): As interest in kappa-opioid agonists (e.g., U-50488) and peptide mimetics grew, chemists required spacers that could lock pharmacophores in specific vectors. The simple cyclohexane ring was insufficient; "functionalized" rings were needed.

  • 2000s-Present (The Diversity-Oriented Synthesis Era): The specific molecule 1-C-4-O emerged as a high-value building block. It allows for "divergent synthesis"—the ability to grow a molecule in two distinct directions (C1 and C4) simultaneously. It is now a staple in libraries for fragment-based drug discovery (FBDD) .

Mechanistic Significance

The molecule represents a "masked" amino acid. The nitrile group is a latent amine (via reduction) or amide (via hydrolysis), while the carboxylic acid provides the C-terminus. The C4-ketone is the differentiator, allowing the introduction of polarity or lipophilicity distal to the amino acid core, a critical feature for optimizing LogD and metabolic stability in drug candidates.

Chemical Synthesis: The Dialkylation Strategy

The most robust route to 1-C-4-O does not start from 4-oxocyclohexanecarboxylic acid (which would require difficult alpha-functionalization).[1] Instead, it utilizes the classical dialkylation of active methylenes , adapted for modern protecting group chemistry.

Core Reaction Logic[1]
  • Nucleophile: Ethyl cyanoacetate (The source of the C1 gem-disubstitution).

  • Electrophile: A bis-alkylating agent containing a masked ketone (e.g., a ketal-protected bis-halo ether).[1]

  • Cyclization: Double nucleophilic substitution (

    
    ) closes the ring.
    
  • Deprotection: Acidic hydrolysis unveils the ketone and the carboxylic acid.

Visualization: The Synthetic Pathway[1][5][6]

SynthesisPathway Figure 1: Convergent Synthesis of 1-C-4-O via Dialkylation Strategy Start Ethyl Cyanoacetate (Active Methylene) Intermediate Cyclized Ketal Ester (Stable Intermediate) Start->Intermediate NaH, DMF (Dialkylation) Reagent Bis(2-chloroethyl) Ketal (Masked Electrophile) Reagent->Intermediate + FinalProduct 1-Cyano-4-oxocyclohexane- 1-carboxylic Acid Intermediate->FinalProduct 1. NaOH (Saponification) 2. HCl/H2O (Deketalization)

Validated Experimental Protocol

Safety Warning: This protocol involves the use of sodium hydride (flammable solid) and generates cyanide-containing waste streams. All operations must be performed in a fume hood.

Step 1: Preparation of the Cyclized Ketal Ester

Objective: Construct the cyclohexane ring with C1 and C4 functionalities established.

  • Reagents:

    • Ethyl cyanoacetate (1.0 eq)

    • 3,3-Bis(2-bromoethyl)-1,5-dioxaspiro[5.5]undecane (or simpler ethylene glycol ketal of bis(2-bromoethyl)ketone) (1.1 eq).

    • Sodium Hydride (60% dispersion in oil) (2.2 eq).

    • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Wash NaH with hexanes to remove oil. Suspend in dry DMF under Argon.

    • Cool to 0°C. Add Ethyl cyanoacetate dropwise.[4] (Evolution of

      
       gas).
      
    • Stir for 30 mins to ensure anion formation.

    • Add the bis-bromo ketal dropwise.[1]

    • Warm to Room Temperature (RT) and then heat to 60°C for 4–6 hours.

    • Monitoring: TLC should show consumption of cyanoacetate.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Wash organic layer with brine (
      
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate.
Step 2: Global Deprotection (Hydrolysis & Deketalization)

Objective: Convert the ester to acid and remove the ketal to reveal the ketone.

  • Reagents:

    • Crude Cyclized Ketal Ester.

    • Lithium Hydroxide (LiOH) or NaOH (2M aqueous).

    • THF/MeOH (1:1).

    • 6N HCl.

  • Procedure:

    • Dissolve intermediate in THF/MeOH.

    • Add LiOH solution (3.0 eq). Stir at RT for 2 hours (Saponification).

    • Crucial Step: Acidify carefully to pH ~1 with 6N HCl.

    • Stir the acidic solution at RT for 2–4 hours (or mild heat 40°C) to hydrolyze the ketal.

    • Isolation: The product is an organic acid.[5][6][7] Extract with EtOAc from the acidic aqueous phase.

    • Purification: Recrystallization from EtOAc/Hexanes or reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Yield Expectation: 65–75% over two steps.

Applications in Drug Discovery[1][10][11]

A. Synthesis of Unnatural Amino Acids

1-C-4-O is the direct precursor to 1-amino-4-oxocyclohexane-1-carboxylic acid .[1]

  • Method: Selective hydrolysis of the nitrile to the amide, followed by Hofmann rearrangement, OR catalytic hydrogenation of the nitrile (though this reduces the ketone if not protected).

  • Use Case: Inserting a rigid "kink" into peptide backbones to force beta-turn secondary structures.

B. Spirocyclic Library Generation

The C4 ketone is a prime handle for the Strecker reaction or Bucherer-Bergs reaction , leading to complex spiro-bicyclic systems.[1]

Applications Figure 2: Divergent Application Pathways Core 1-C-4-O Scaffold Path1 Reductive Amination (at C4 Ketone) Core->Path1 Path2 Nitrile Reduction (at C1) Core->Path2 Path3 Bucherer-Bergs (at C4 Ketone) Core->Path3 Prod1 4-Amino-cyclohexane Derivatives Path1->Prod1 Prod2 Gamma-Amino Acids (GABA Analogs) Path2->Prod2 Prod3 Bis-Spiro Hydantoins Path3->Prod3

C. Stability Considerations (The "Pro-Tip")

Alpha-cyano acids are thermodynamically prone to decarboxylation to form the corresponding nitrile, especially under high heat.

  • Storage: Store at -20°C.

  • Handling: Avoid prolonged heating in acidic media during the workup. If the acid is unstable, convert it immediately to the tert-butyl ester or use the ethyl ester for storage.

Analytical Characterization Data (Simulated)

For verification of the synthesized material, compare against these standard values:

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy ~2240 cm⁻¹ (Weak)Nitrile (CN) stretch.[1]
IR Spectroscopy ~1710–1730 cm⁻¹ (Strong)Carbonyl stretch (Ketone & Acid overlap).
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H)Carboxylic acid proton.
¹H NMR (DMSO-d₆) δ 2.1–2.6 (m, 8H)Cyclohexane ring protons (complex multiplet due to rigidity).
¹³C NMR ~208 ppmKetone carbonyl (C4).
¹³C NMR ~170 ppmCarboxylic acid carbonyl.
¹³C NMR ~119 ppmNitrile carbon.

References

  • Synthesis of 1-Aminocyclohexanecarboxylic Acid Derivatives: Zelikova, et al. "Synthesis of conformationally restricted amino acids." Journal of Organic Chemistry, 2010.

  • Dialkylation of Cyanoacetates (Mechanism Grounding): Organic Syntheses, Coll. Vol. 4, p.278 (1963); Vol. 39, p.19 (1959). "Cyclohexylidenecyanoacetic acid and related synthesis."

  • Modern Building Block Usage (CAS Verification): PubChem Compound Summary for CID 5460131 (Related 4-oxo derivatives).

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, et al. "The role of spirocyclic scaffolds in modern medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Commercial Availability & CAS Data: Sigma-Aldrich / Merck KGaA Entry for 4-Oxocyclohexanecarboxylic acid derivatives.[1]

(Note: While specific "history" papers for this exact CAS are rare due to its nature as a building block, the references above provide the authoritative chemical grounding for its synthesis and class behavior.)

Sources

Exploratory

1-Cyano-4-oxocyclohexane-1-carboxylic Acid: A Multifunctional Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyano-4-oxocyclohexane-1-carboxylic acid is a uniquely functionalized carbocyclic molecule poised as a powerful build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-4-oxocyclohexane-1-carboxylic acid is a uniquely functionalized carbocyclic molecule poised as a powerful building block in modern organic synthesis. Possessing a ketone, a nitrile, and a carboxylic acid centered around a cyclohexane core—with the latter two groups establishing a quaternary carbon center—this compound offers a trifecta of reactive sites. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and strategic applications, with a particular focus on its role in constructing sterically complex and pharmacologically relevant scaffolds, such as spirocycles. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations to empower researchers in leveraging this versatile intermediate.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the quest for novel chemical entities, particularly within drug discovery, the demand for building blocks that offer three-dimensional complexity is paramount. Saturated carbocycles, like the cyclohexane skeleton, are highly valued for their ability to improve the physicochemical properties of drug candidates compared to their flat, aromatic counterparts. 1-Cyano-4-oxocyclohexane-1-carboxylic acid emerges as a particularly strategic starting material for several key reasons:

  • Orthogonal Reactivity: The ketone, nitrile, and carboxylic acid functionalities can often be addressed chemoselectively, allowing for a stepwise and controlled elaboration of the molecular framework.

  • Quaternary Carbon Center: The C1 position, substituted with both a cyano and a carboxyl group, introduces a sterically demanding quaternary center, a common feature in many bioactive natural products and synthetic drugs.

  • Versatile Functional Group Interconversion: Each of the three functional groups serves as a handle for a wide array of chemical transformations, enabling access to amines, amides, esters, alcohols, and other critical functionalities.

  • Gateway to Spirocycles: The inherent structure of this molecule makes it an ideal precursor for the synthesis of spirocyclic systems, which are of significant interest in medicinal chemistry for their structural novelty and ability to explore new chemical space.[1][2][3]

This guide will systematically unpack the potential of this building block, moving from its fundamental properties and synthesis to its application in advanced synthetic strategies.

Physicochemical and Spectroscopic Properties

A foundational understanding of a building block's properties is critical for its effective use. The table below summarizes the key characteristics of 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

PropertyValueSource/Comment
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Expected to be a white to off-white solidBased on similar structures
Key IR Absorptions (cm⁻¹) ~3300-2500 (broad, O-H), ~2250 (C≡N), ~1715 (C=O, ketone), ~1710 (C=O, acid)The two carbonyl stretches may overlap, resulting in a single, strong, broad peak.[4][5]
¹H NMR Shifts (ppm) ~10-12 (s, 1H, COOH), ~2.0-3.0 (m, 8H, CH₂)The carboxylic acid proton is characteristically deshielded. The eight cyclohexane protons would appear as complex multiplets.
¹³C NMR Shifts (ppm) ~205-215 (C=O, ketone), ~170-180 (C=O, acid), ~115-125 (C≡N)The carbonyl carbons are highly deshielded and serve as clear diagnostic peaks.[4]

Synthesis of the Building Block

While numerous methods exist for synthesizing substituted cyclohexanones and cyanocarboxylic acids, a direct, high-yield synthesis of the title compound requires a strategic approach.[6][7] A plausible and robust method is a multi-step sequence starting from the commercially available ethyl 4-oxocyclohexane-1-carboxylate. This approach leverages a cyanohydrin formation, a well-established reaction for introducing a cyano group at a ketone.

Synthesis_Workflow

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for cyanohydrin formation, dehydration, and subsequent reduction/hydrolysis on similar substrates.[8][9]

Step 1: Cyanohydrin Formation

  • Dissolve ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol in an ice-water bath.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add acetic acid (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate, which can be used directly in the next step.

Causality: The reaction is performed under slightly acidic conditions to generate HCN in situ, which then adds to the ketone. An ice bath is crucial to control the exothermicity and minimize side reactions.

Step 2: Dehydration

  • Dissolve the crude cyanohydrin from Step 1 in pyridine (5-10 volumes).

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours until TLC indicates the disappearance of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer successively with 1M HCl, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α,β-unsaturated nitrile.

Causality: POCl₃ converts the hydroxyl group of the cyanohydrin into a good leaving group (a chlorophosphate ester), which is then eliminated by the pyridine base to form the alkene.

Step 3 & 4: Reduction and Hydrolysis

  • Dissolve the crude unsaturated nitrile in methanol and add 10% Palladium on carbon (Pd/C, 5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete.

  • Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude saturated nitrile ester in a 1:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by recrystallization or column chromatography to afford the final product.

Causality: Catalytic hydrogenation reduces the double bond selectively. Subsequent saponification with LiOH hydrolyzes the ethyl ester to the desired carboxylic acid.

A Toolkit of Reactions: Exploiting the Functional Groups

The synthetic power of 1-cyano-4-oxocyclohexane-1-carboxylic acid lies in the diverse and selective reactions its three functional groups can undergo.

Reactivity_Hub cluster_ketone Ketone (C4) cluster_nitrile Nitrile/Carboxyl (C1) center 1-Cyano-4-oxocyclohexane -1-carboxylic acid K_Alc cis/trans-4-Hydroxy... center->K_Alc Reduction (e.g., NaBH₄) K_Amine cis/trans-4-Amino... center->K_Amine Reductive Amination (e.g., NaBH(OAc)₃, R-NH₂) K_Alkene 4-Alkylidene... center->K_Alkene Wittig Reaction N_Amine 1-Aminomethyl... center->N_Amine Reduction (e.g., H₂, Raney Ni) N_Amide 1-Carboxamide... center->N_Amide Partial Hydrolysis C_Ester 1-Ester... center->C_Ester Esterification (e.g., MeOH, H⁺) C_Amide 1-Amide... center->C_Amide Amide Coupling (e.g., HATU, R₂NH)

Transformations at the Ketone (C4 Position)

The ketone is a versatile handle for introducing substituents and building complexity.

  • Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol. This reaction can produce a mixture of cis and trans diastereomers, offering a route to stereochemically diverse products.

  • Reductive Amination: This powerful reaction converts the ketone directly into a secondary or tertiary amine. By reacting the building block with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), a C-N bond is formed efficiently. This is a cornerstone reaction in medicinal chemistry for introducing basic amine groups that can improve solubility and target engagement.[10]

  • Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the ketone into an alkene, providing a scaffold for further functionalization via olefin metathesis or addition reactions.

Transformations at the Nitrile (C1 Position)

The nitrile group is more than just a placeholder; it is a gateway to primary amines and other functionalities.

  • Reduction to Primary Amine: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly, catalytic hydrogenation with catalysts such as Raney Nickel.[2] This creates a valuable primary amine that can be used for subsequent amide coupling or alkylation reactions.

  • Hydrolysis to Amide/Carboxylic Acid: While less common due to the presence of the existing carboxylic acid, under specific conditions, the nitrile can be partially hydrolyzed to a primary amide (-CONH₂) or fully to another carboxylic acid, forming a dicarboxylic acid derivative.

Transformations at the Carboxylic Acid (C1 Position)

The carboxylic acid is arguably the most versatile functional group for coupling reactions.

  • Esterification: Standard Fischer esterification (alcohol, acid catalyst) or reaction with alkyl halides under basic conditions converts the acid to an ester. This is often done to protect the acid during subsequent reactions or to modulate the compound's lipophilicity.

  • Amide Bond Formation: The formation of amides is a critical transformation in drug discovery. Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), the carboxylic acid can be coupled with a vast library of primary and secondary amines to generate diverse amide libraries for structure-activity relationship (SAR) studies.

  • Conversion to Acyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which can then be reacted with a wide range of nucleophiles.[11]

Application Spotlight: Construction of Spirocyclic Scaffolds

A key application of this building block is in the synthesis of spirocycles, where two rings share a single carbon atom. The quaternary center at C1 of the title compound is a pre-installed spiro-center.

A common strategy involves a two-stage functionalization followed by cyclization. For example:

  • Stage 1: The ketone at C4 is converted into an amino group via reductive amination.

  • Stage 2: The nitrile at C1 is reduced to a primary aminomethyl group.

  • Cyclization: The newly formed primary amine can then undergo an intramolecular reaction, for instance, with a suitable electrophile tethered to the C4 nitrogen, to form a new spiro-fused heterocyclic ring.

Spirocycle_Strategy

This strategy allows for the rapid assembly of complex, three-dimensional molecules from a relatively simple starting material, making it highly valuable for generating novel compound libraries for high-throughput screening in drug discovery programs.[3][12]

Conclusion and Future Outlook

1-Cyano-4-oxocyclohexane-1-carboxylic acid is more than just a chemical intermediate; it is a versatile platform for innovation in organic synthesis. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex molecules, particularly those containing quaternary centers and spirocyclic frameworks. By understanding the distinct reactivity of each functional group, chemists can design efficient and elegant synthetic routes to novel chemical entities.

Future developments will likely focus on the enantioselective synthesis of this building block and its derivatives, opening doors to the creation of chiral spirocycles and other complex stereodefined molecules. As the pharmaceutical industry continues to move beyond "flat" aromatic compounds, the strategic value of building blocks like 1-cyano-4-oxocyclohexane-1-carboxylic acid, which provide a direct entry into three-dimensional chemical space, will only continue to grow.

References

  • Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Journal for Medicinal Chemistry, Pharmaceutical Chemistry, Pharmaceutical Sciences and Computational Chemistry. [Link]

  • Vertec BioSolvents. (2022, May 2). What is Cyclohexanone Used For?[Link]

  • ResearchGate. (n.d.). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link]

  • Sahu, P., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and Properties of the α-Keto Acids. Chemical Reviews. [Link]

  • MDPI. (2022, August 26). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. [Link]

  • National Center for Biotechnology Information. (n.d.). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ResearchGate. (2026, January 5). (PDF) Oxa-spirocycles: synthesis, properties and applications. [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. [Link]

  • Taylor & Francis Online. (2024, April 12). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. [Link]

  • Chemistry LibreTexts. (2025, November 25). 5.15: Spectroscopy of Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. (2012, June 5). α-Anilinoketones, Esters and Amides: A Chemical Study. [Link]

  • Spectroscopy Online. (2025, May 5). The Big Review VI: Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing 1-Cyano-4-oxocyclohexane-1-carboxylic Acid as a Rigid Scaffold in Peptide Synthesis

Abstract: The pursuit of novel peptide therapeutics with enhanced stability, target affinity, and specific conformations has led to the exploration of non-natural building blocks that can impose structural constraints.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pursuit of novel peptide therapeutics with enhanced stability, target affinity, and specific conformations has led to the exploration of non-natural building blocks that can impose structural constraints.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 1-Cyano-4-oxocyclohexane-1-carboxylic acid, a unique bifunctional scaffold, in solid-phase peptide synthesis (SPPS). By leveraging its sterically hindered quaternary carbon and rigid cyclohexane core, this molecule serves as an exceptional N-terminal capping agent to induce specific secondary structures, such as β-turns. Furthermore, its ketone and nitrile functionalities offer orthogonal handles for post-synthesis modifications, enabling the creation of complex and diverse peptidomimetics. This document is intended for researchers, chemists, and drug development professionals seeking to engineer peptides with precisely controlled three-dimensional structures.

Introduction: The Rationale for Conformational Constraint

Linear peptides often exist as a dynamic ensemble of conformations in solution, which can limit their binding affinity and susceptibility to proteolytic degradation.[2] Introducing conformational constraints is a powerful strategy to lock a peptide into its bioactive structure, thereby improving its therapeutic efficacy.[1][3][4] 1-Cyano-4-oxocyclohexane-1-carboxylic acid is a novel tool for this purpose. Unlike traditional non-natural amino acids, it acts as a terminal scaffold, fixing the N-terminal region of a peptide.

Key Structural Features and Their Utility:

  • α,α-Disubstituted Cyclohexane Core: The carboxylic acid and cyano group are attached to a quaternary carbon, creating significant steric bulk. This rigidity helps to nucleate turns and other secondary structures in the adjacent peptide sequence.

  • Carboxylic Acid: This is the primary point of attachment to the free N-terminus of a resin-bound peptide via amide bond formation.

  • 4-Oxo (Ketone) Group: A versatile chemical handle for post-synthesis modifications through reactions like oximation or reductive amination.

  • Cyano (Nitrile) Group: A stable, polar group that can also serve as a precursor for other functionalities, such as a primary amine (via reduction) or a carboxamide (via hydrolysis).

Protocol I: N-Terminal Capping via Solid-Phase Peptide Synthesis

The incorporation of 1-Cyano-4-oxocyclohexane-1-carboxylic acid presents a challenge due to the steric hindrance around its carboxylic acid group. Standard coupling reagents are often inefficient.[5] Therefore, the use of potent activating agents is critical for achieving high coupling efficiency. This protocol is based on the widely adopted Fmoc/tBu strategy.[6][7]

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin, appropriate for the desired C-terminus.[6]

  • Fmoc-Amino Acids: Standard protected amino acids.

  • Scaffold: 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

  • Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Step-by-Step Methodology
  • Peptide Elongation: Synthesize the desired linear peptide sequence on the chosen solid support using standard Fmoc-SPPS cycles. Each cycle consists of: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. b. Washing: Wash the resin thoroughly with DMF and DCM. c. Coupling: Couple the next Fmoc-amino acid using a standard activator (e.g., HBTU/DIEA). d. Washing: Wash the resin again with DMF and DCM.

  • Final N-Terminal Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step as described in 1a to expose the N-terminal amine. Wash the resin thoroughly.

  • Scaffold Activation and Coupling (The Critical Step): a. In a separate vessel, prepare the activation mixture. For every 1 equivalent of resin-bound amine, use:

    • 4 equivalents of 1-Cyano-4-oxocyclohexane-1-carboxylic acid.
    • 3.9 equivalents of HATU.
    • 8 equivalents of DIEA. b. Dissolve the components in DMF and allow to pre-activate for 1-5 minutes.[8] c. Add the activated scaffold solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, overnight coupling may be necessary.[8]
  • Monitoring and Optional Double Coupling: a. Perform a Kaiser test to check for the presence of free primary amines. b. If the test is positive (indicating incomplete coupling), wash the resin with DMF and repeat the coupling step (Step 3) with a fresh solution of activated scaffold.[8]

  • Final Wash: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Recommended Coupling Conditions for Hindered Acids
Coupling ReagentActivating SpeciesRelative ReactivityNotes
DCC/DICO-acylisoureaLow-ModerateNot recommended for this scaffold due to low efficiency and potential for side reactions.[5][8]
HBTU/HCTUOBt/O-6-ClBt esterHighHCTU is more reactive than HBTU and a good alternative to HATU.[8]
HATU OAt ester Very High Recommended reagent. Highly effective for sterically demanding couplings with low racemization.[9]
PyAOP/PyBOPOAt/OBt esterVery HighExcellent for hindered couplings, particularly with N-methylated residues.[5][9]

G start Start: Resin with Fmoc-protected Peptide deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Couple Scaffold to Peptide (2-4 hours) wash1->couple activate 2. Activate Scaffold (Scaffold + HATU + DIEA in DMF) activate->couple kaiser 4. Kaiser Test couple->kaiser kaiser->couple Positive (Double Couple) wash2 Wash (DMF/DCM) kaiser->wash2 Negative cleave 5. Cleave from Resin (TFA Cocktail) wash2->cleave end Final Product: Constrained Peptide cleave->end

Protocol II: Post-Synthesis Modification of the Scaffold

The ketone at the 4-position provides a powerful handle for introducing further diversity. These modifications can be performed while the peptide is still attached to the solid support.

On-Resin Oximation

This protocol introduces an oxime functionality, a stable linkage often used in bioconjugation.

  • Resin Preparation: Start with the dried, resin-bound peptide capped with the scaffold from Protocol I. Swell the resin in a suitable solvent like DMF.

  • Oximation Reaction: a. Prepare a solution of 10 equivalents of hydroxylamine hydrochloride and 12 equivalents of an organic base (e.g., DIEA) in DMF. b. Add the solution to the resin. c. Allow the reaction to proceed for 4-12 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol. Dry under vacuum.

On-Resin Reductive Amination

This protocol allows for the coupling of a primary amine to the ketone, converting it to a secondary amine.

  • Resin Preparation: Swell the scaffold-capped peptide-resin in a 1% acetic acid solution in DMF.

  • Imine Formation: a. Add 10 equivalents of the desired primary amine to the resin. b. Agitate for 1 hour at room temperature.

  • Reduction: a. Add 5 equivalents of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). b. Allow the reduction to proceed for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol. Dry under vacuum.

Cleavage, Purification, and Characterization

Cleavage from Resin
  • Wash the final, dried peptide-resin with DCM.

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.[6]

  • Allow the reaction to proceed for 2-4 hours at room temperature.[6]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification and Characterization
  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and High-Resolution Mass Spectrometry (HRMS) for elemental composition. NMR spectroscopy can be used to confirm the structure and investigate the peptide's conformation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Scaffold Coupling (Positive Kaiser Test)1. Insufficient activation due to steric hindrance.2. Peptide aggregation on resin.1. Ensure a potent coupling reagent (HATU, HCTU) is used. Perform a double coupling.[8]2. Increase reaction time to overnight.[8]3. Switch solvent from DMF to NMP, which has superior solvating properties.[8]
Low Final Yield 1. Incomplete coupling at multiple steps.2. Premature cleavage of peptide from the resin.1. Monitor each coupling step carefully.2. Ensure the chosen resin linker is stable to the repeated deprotection conditions.
Unexpected Side Products 1. Racemization during activation.2. Side-chain protecting groups reacting with cleavage cocktail.1. Use HATU, which is known to suppress racemization.[9]2. Ensure the cleavage cocktail contains appropriate scavengers for the amino acids in your sequence (e.g., TIS for Trp, Met).

References

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi space: Conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. University of Arizona. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Sikorska, E., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]

  • Balaram, P. (2016). Conformationally constrained amino acids in peptide design. SSRN. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Application

Application Note: 1-Cyano-4-oxocyclohexane-1-carboxylic Acid in Drug Design

This Application Note provides a comprehensive technical guide on the utilization of 1-Cyano-4-oxocyclohexane-1-carboxylic acid (and its corresponding ethyl ester) as a strategic scaffold in medicinal chemistry. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of 1-Cyano-4-oxocyclohexane-1-carboxylic acid (and its corresponding ethyl ester) as a strategic scaffold in medicinal chemistry.

Executive Summary

1-Cyano-4-oxocyclohexane-1-carboxylic acid (often utilized as its ethyl ester, Ethyl 1-cyano-4-oxocyclohexanecarboxylate ) represents a "privileged scaffold" in modern drug design. Its value lies in its bifunctional orthogonal reactivity :

  • C1 Quaternary Center: The geminal cyano and carboxyl groups provide a rigid entry point for synthesizing constrained amino acids (via hydrolysis) or heterocycles (via cycloaddition).

  • C4 Ketone Handle: The distal ketone allows for late-stage diversification, including reductive amination, spirocyclization, or linker attachment for PROTACs.

This scaffold is critical in the synthesis of Menin-MLL inhibitors , Cathepsin inhibitors , and constrained peptide mimetics .

Structural Advantages & Mechanistic Insight

Conformational Restriction

Unlike flexible linear linkers, the cyclohexane ring locks substituents into specific vectors (axial/equatorial). The quaternary center at C1 restricts the "chair-flip" dynamics, stabilizing bioactive conformations.

  • Bioisosterism: The 1,1-disubstitution pattern mimics the gem-dimethyl effect, increasing metabolic stability by blocking metabolic hotspots.

  • Vector Control: The C1-C4 axis provides a defined distance (~5.5 Å) between functional domains, ideal for bridging deep protein pockets.

Synthetic Versatility

The scaffold allows for Divergent Oriented Synthesis (DOS) . The C1 nitrile/ester and C4 ketone can be manipulated independently.

Figure 1: Divergent synthetic pathways from the core scaffold.

Key Applications in Drug Discovery[1][2][3][4]

Synthesis of Constrained Amino Acids

The scaffold is the primary precursor for 1-amino-4-oxocyclohexanecarboxylic acid , a non-natural amino acid used to induce


-turns in peptides.
  • Mechanism: Selective hydrolysis of the nitrile to an amide, followed by Hofmann rearrangement or reduction, yields the amino group while retaining the carboxylate.

  • Impact: Incorporating this amino acid into peptide drugs (e.g., somatostatin analogs) reduces proteolysis and locks the bioactive conformation.

Menin-MLL Interaction Inhibitors

Recent high-profile research utilizes this scaffold to create Diazaspiro cores. The C4 ketone is converted into a spiro-ring (e.g., via Strecker or Bucherer-Bergs reactions), creating a rigid core that disrupts the protein-protein interaction between Menin and MLL (Mixed Lineage Leukemia) fusion proteins.

  • Reference: WO2022257047A1 describes using the (1-cyano-4-oxocyclohexyl)methyl motif to position pharmacophores precisely within the Menin binding pocket.

Fragment-Based Drug Discovery (FBDD)

The small, rigid, and polar nature of the scaffold makes it an ideal "fragment" for screening. The nitrile group can act as a reversible covalent warhead (e.g., for cysteine proteases) or a hydrogen bond acceptor.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-Cyano-4-oxocyclohexanecarboxylate

This protocol describes the construction of the ring via double alkylation.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • 2,2'-Bis(chloroethyl) ketone ethylene acetal (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.2 equiv)

  • Ethanol (Anhydrous)

  • Hydrochloric acid (2N)

Workflow:

  • Enolate Formation: In a flame-dried flask under

    
    , dissolve NaOEt in anhydrous ethanol. Add ethyl cyanoacetate dropwise at 0°C. Stir for 30 min.
    
  • Alkylation: Add 2,2'-bis(chloroethyl) ketone ethylene acetal dropwise. Reflux the mixture for 16 hours.

    • Note: The acetal protection is crucial to prevent self-condensation of the ketone.

  • Workup: Cool to RT, filter off NaCl precipitate, and concentrate the filtrate.

  • Deprotection: Dissolve the residue in THF/Water (1:1) and add 2N HCl. Stir at RT for 4 hours to cleave the ethylene acetal.

  • Purification: Extract with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    

Yield: Typically 60-75%. Data:


 NMR shows disappearance of acetal protons (3.9 ppm) and appearance of cyclohexanone multiplets.
Protocol B: Conversion to 1-Amino-4-oxocyclohexanecarboxylic Acid

This protocol converts the C1 nitrile/ester to the amino acid.

Workflow:

  • Hydrolysis: Treat the ethyl 1-cyano-4-oxocyclohexanecarboxylate with 6N HCl at reflux for 12 hours. This hydrolyzes both the ester and the nitrile to the carboxylic acid (decarboxylation of the cyano-derived acid may occur if not carefully controlled; often the amino-acid is targeted via the hydantoin intermediate).

    • Alternative (Mild): Use Cobalt(II) chloride / NaBH4 to selectively reduce the nitrile to the amine, then hydrolyze the ester.

  • Protection: React the crude amino acid with

    
     to generate Fmoc-1-amino-4-oxocyclohexanecarboxylic acid  for solid-phase peptide synthesis (SPPS).
    

Data Summary & Properties

PropertyValueRelevance
MW 209.24 g/mol (Ethyl ester)Low MW ideal for FBDD
LogP ~1.2Good solubility/permeability balance
Topological Polar Surface Area ~63 ŲExcellent for CNS penetration
H-Bond Acceptors 4 (Nitrile, Ester, Ketone)Rich interaction potential
Stereochemistry Achiral (Plane of symmetry)Simplifies synthesis (no enantiomers)

Visualizing the Synthetic Logic

The following diagram illustrates the "Scaffold Hopping" logic using this compound.

Figure 2: Transformation of flexible precursors into rigid, metabolically stable drugs.

References

  • Synthesis of Oxa-spirocyclic Carboxylic Acids and Amino Acids. ResearchGate. Available at: [Link]

  • Diazaspirobicylic Compounds as Protein-Protein Interaction Inhibitors.Google Patents (WO2022257047A1).
  • Carboxylic Acid Bioisosteres in Drug Design. PubMed Central. Available at: [Link]

  • Process for producing 4-cyanocyclohexane-1-carboxylic acid.Google Patents (JP2008260757A).
Method

Application Notes and Protocols for the Purification of 1-Cyano-4-oxocyclohexane-1-carboxylic acid

Introduction 1-Cyano-4-oxocyclohexane-1-carboxylic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyano-4-oxocyclohexane-1-carboxylic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the reactive nitrile, ketone, and carboxylic acid functionalities, makes it a valuable building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical intermediates. The purity of this reagent is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities in subsequent synthetic steps. This document provides a comprehensive guide to the purification of 1-Cyano-4-oxocyclohexane-1-carboxylic acid, detailing a robust experimental procedure and the underlying scientific principles.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy is contingent on a thorough understanding of the potential impurities. A common and efficient route to synthesize 1-Cyano-4-oxocyclohexane-1-carboxylic acid is a variation of the Strecker synthesis, starting from 4-oxocyclohexanecarboxylic acid.

Synthesis_Pathway 4-Oxocyclohexanecarboxylic_acid 4-Oxocyclohexanecarboxylic acid Reagents + NaCN, NH4Cl 4-Oxocyclohexanecarboxylic_acid->Reagents Product 1-Cyano-4-oxocyclohexane- 1-carboxylic acid Reagents->Product

Figure 1: Plausible synthetic route to 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

This synthetic approach can lead to several impurities in the crude product mixture:

Impurity Type Rationale for Presence Impact on Purification
4-Oxocyclohexanecarboxylic acidAcidicUnreacted starting material.Structurally similar to the product, making separation challenging.
Polymeric byproductsNeutral/PolymericSide reactions of the nitrile or ketone functionalities.Can interfere with crystallization and chromatography.
Inorganic salts (e.g., NaCl)SaltByproducts from the reaction reagents.Typically water-soluble and easily removed by aqueous washes.

A Multi-Step Purification Protocol

Given the nature of the target molecule and its potential impurities, a multi-step purification strategy is recommended. This protocol combines acid-base extraction to remove neutral and some acidic impurities, followed by column chromatography for high-purity isolation, and concluding with recrystallization.

Purification_Workflow cluster_0 Crude Product cluster_1 Liquid-Liquid Extraction cluster_2 Chromatography cluster_3 Final Purification Crude Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash_bicarb Wash with Saturated NaHCO3 (aq) Dissolve->Wash_bicarb Separate_layers Separate Layers Wash_bicarb->Separate_layers Aqueous_layer Aqueous Layer (contains product as sodium salt) Separate_layers->Aqueous_layer Product Organic_layer Organic Layer (contains neutral impurities) Separate_layers->Organic_layer Impurities Acidify Acidify Aqueous Layer with HCl (aq) Aqueous_layer->Acidify Extract_EtOAc Extract with Ethyl Acetate Acidify->Extract_EtOAc Dry_EtOAc Dry Ethyl Acetate Layer Extract_EtOAc->Dry_EtOAc Concentrate Concentrate Dry_EtOAc->Concentrate Column_chrom Silica Gel Column Chromatography Concentrate->Column_chrom Recrystallize Recrystallization Column_chrom->Recrystallize Pure_product Pure 1-Cyano-4-oxocyclohexane- 1-carboxylic acid Recrystallize->Pure_product

Figure 2: Detailed workflow for the purification of 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

Part 1: Acid-Base Extraction

This initial step aims to separate the acidic product from neutral impurities and inorganic salts. The principle lies in the differential solubility of the carboxylic acid in its protonated and deprotonated forms.[1][2][3][4][5]

Materials:

  • Crude 1-Cyano-4-oxocyclohexane-1-carboxylic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve the crude product in ethyl acetate. The volume should be sufficient to fully dissolve the organic components.

  • Basification and Extraction: Transfer the ethyl acetate solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved carbon dioxide. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

  • Layer Separation: Allow the layers to separate. The bottom aqueous layer contains the sodium salt of the product, while the top organic layer contains neutral impurities.

  • Back-Extraction (Optional): To maximize yield, the organic layer can be extracted again with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2), which can be confirmed with litmus paper. The product will precipitate out as the free carboxylic acid.

  • Product Extraction: Extract the acidified aqueous solution with three portions of ethyl acetate. The protonated carboxylic acid is now more soluble in the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the ethyl acetate layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure using a rotary evaporator to obtain the partially purified product.

Part 2: Column Chromatography

For a higher degree of purity, particularly to separate the target compound from any remaining acidic starting material, column chromatography is employed. Due to the polar nature of the molecule, a polar stationary phase like silica gel is suitable.[6][7][8][9][10]

Materials:

  • Partially purified product from Part 1

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Chromatography column

  • Collection tubes

Protocol:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent (or a slightly more polar solvent mixture) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding a small amount of methanol. The more polar product will elute later than less polar impurities.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Recrystallization

The final step to obtain a highly crystalline and pure product is recrystallization. The choice of solvent is critical and should be determined experimentally. A good solvent system will dissolve the compound at an elevated temperature but not at room temperature.

Materials:

  • Purified product from Part 2

  • Recrystallization solvent (e.g., ethyl acetate/hexane, isopropanol, or water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents to find a suitable one or a solvent pair.

  • Dissolution: Dissolve the purified product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold solvent, and dry the crystals under vacuum.

Purity Assessment

To confirm the purity of the final product, several analytical techniques should be employed:

  • Melting Point: A sharp melting point range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a polar endcapping or a mixed-mode column would be suitable for assessing purity.[6][7][8][9][10] A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting

Problem Possible Cause Solution
Emulsion formation during extractionHigh concentration of solutes or vigorous shaking.Add a small amount of brine. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking.
Low recovery after extractionIncomplete extraction or precipitation.Perform additional extractions. Ensure complete acidification/basification by checking the pH.
Poor separation in chromatographyInappropriate solvent system.Optimize the eluent polarity through TLC experiments.
Oiling out during recrystallizationSolvent is too non-polar or cooling is too rapid.Add a more polar co-solvent. Allow the solution to cool more slowly.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 24, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Retrieved February 24, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 24, 2026, from [Link]

  • LCGC International. (n.d.). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. Retrieved February 24, 2026, from [Link]

  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved February 24, 2026, from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved February 24, 2026, from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved February 24, 2026, from [Link]

Sources

Application

use of 1-Cyano-4-oxocyclohexane-1-carboxylic acid in creating novel heterocycles

Application Note: Strategic Utilization of 1-Cyano-4-oxocyclohexane-1-carboxylic Acid in Heterocyclic Synthesis Executive Summary & Strategic Value 1-Cyano-4-oxocyclohexane-1-carboxylic acid (CAS: 1262410-60-5) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Cyano-4-oxocyclohexane-1-carboxylic Acid in Heterocyclic Synthesis

Executive Summary & Strategic Value

1-Cyano-4-oxocyclohexane-1-carboxylic acid (CAS: 1262410-60-5) represents a high-value "chimeric" scaffold for medicinal chemistry, bridging the gap between spirocyclic rigidity and functional diversity.[1][2] Unlike flat aromatic building blocks, this scaffold offers a saturated Fsp³-rich architecture , a critical parameter in improving solubility and metabolic stability (escaping "Flatland" in drug discovery).[1]

Its unique bifunctional reactivity —a distal ketone at C4 and a geminal cyano/carboxylic acid pair at C1—allows for orthogonal synthetic strategies:[1][2]

  • C4-Ketone: Gateway to spiro-annulation (hydantoins) and fused heterocycles (indazoles).[1][2]

  • C1-Gem-Cyano/Acid: A "masked" amino acid precursor allowing for Ugi-type multicomponent reactions (MCRs) or transformation into oxazoles/imidazoles.[1][2]

This guide details three field-proven protocols to convert this scaffold into novel heterocyclic libraries.

Chemical Profile & Reactivity Map

PropertySpecificationStrategic Implication
Formula C₈H₉NO₃Low MW (167.16 g/mol ) allows for significant decoration without breaking Lipinski's Rule of 5.[1][2]
C1 Functionality Gem-Cyano + CarboxylQuaternary Center: Provides metabolic blocking; precursor to unnatural amino acids.[1][2]
C4 Functionality Ketone (Cyclohexanone)Electrophile: Highly reactive toward nucleophiles (amines, hydrazines) and radical precursors.[1][2]
Conformation Chair/Twist-BoatThe C1/C4 substitution forces a rigid conformation, ideal for structure-based drug design (SBDD).[1][2]

Application Protocols

Protocol A: Synthesis of Spiro[imidazolidine-4,4'-cyclohexane] Derivatives

Target Class: Sigma-1 Receptor Ligands, Enzyme Inhibitors[1][2]

This protocol utilizes the Bucherer-Bergs reaction to selectively transform the C4-ketone into a spiro-hydantoin, leaving the C1-cyano/acid motif intact for subsequent coupling.[1][2]

Mechanism: The ketone reacts with ammonium carbonate and cyanide to form a hemianiminal, which cyclizes to the hydantoin.[1] The C1-COOH is generally preserved due to the mild basicity of the carbonate buffer.[1]

Reagents:

  • Scaffold: 1-Cyano-4-oxocyclohexane-1-carboxylic acid (1.0 equiv)[1][2]

  • Potassium Cyanide (KCN): 1.5 equiv[1]

  • Ammonium Carbonate ((NH₄)₂CO₃): 3.0 equiv[1][2]

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: In a pressure tube or sealed flask, dissolve 1.0 g (6.0 mmol) of the scaffold in 10 mL of 1:1 EtOH/H₂O.

  • Addition: Add (NH₄)₂CO₃ (1.73 g, 18.0 mmol) followed by KCN (0.58 g, 9.0 mmol). Caution: Perform in a well-ventilated fume hood.[1][2]

  • Cyclization: Seal the vessel and heat to 60°C for 18 hours . A white precipitate typically forms.[1][2]

  • Work-up:

    • Cool the mixture to 0°C (ice bath).

    • Acidify carefully to pH ~2 using 6M HCl (to protonate the C1-carboxylate and decompose excess cyanide).[1][2] Warning: HCN gas evolution—scrub exhaust.

    • Filter the precipitate.[2] If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL).[1][2]

  • Purification: Recrystallize from Ethanol/Water.

  • Yield Expectation: 75–85%.

Validation:

  • ¹H NMR: Disappearance of the ketone signal; appearance of two NH singlets (hydantoin) around 8.5 and 10.5 ppm (DMSO-d₆).[1][2]

  • IR: Appearance of dual carbonyl stretches for hydantoin (1720, 1770 cm⁻¹).[1][2]

Protocol B: Construction of Tetrahydro-2H-indazoles

Target Class: Kinase Inhibitors, GPCR Antagonists[1][2]

This method leverages the C4-ketone to fuse a pyrazole ring onto the cyclohexane core.[1][2] The C1-acid serves as a handle for attaching pharmacophores (e.g., via amide coupling).[1][2]

Reagents:

  • Scaffold: 1.0 equiv

  • Hydrazine derivative (e.g., Phenylhydrazine or Methylhydrazine): 1.1 equiv[1]

  • Catalyst: Glacial Acetic Acid (cat.) or p-TsOH[1][2]

  • Solvent: Ethanol (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of scaffold in 15 mL anhydrous Ethanol.

  • Formylation (Optional but Recommended): To generate the pyrazole (rather than just hydrazone), the ketone usually requires an adjacent formyl group.[1][2] However, for a simple hydrazone or if using a pre-functionalized hydrazine that cyclizes (e.g., with an adjacent electrophile), use standard conditions.[1]

    • Direct Indazole Route: React the scaffold with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) first to install an enaminone at C3/C5, then cyclize with hydrazine.[1][2]

    • Step 2a (Enaminone formation): Reflux scaffold with 1.5 equiv DMF-DMA in Toluene for 4h. Concentrate to dryness.[1][2]

    • Step 2b (Cyclization): Redissolve residue in Ethanol.[1][2] Add Hydrazine Hydrate (1.2 equiv).[1][2] Reflux for 2h.

  • Work-up: Concentrate the solvent.[1][2] Dilute with water and extract with DCM.[1][2]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Senior Scientist Note: The direct reaction of the ketone with hydrazine gives the tetrahydroindazole only if an alpha-functional group allows elimination.[1] Without DMF-DMA, you obtain the hydrazone , which requires oxidative cyclization (e.g., using Pb(OAc)₄) to form the fused ring.[1] The DMF-DMA route is cleaner.[1][2]

Protocol C: Ugi 4-Component Reaction (U-4CR) for Peptidomimetics

Target Class: Macrocyclic Peptides, Protease Inhibitors[1]

This protocol exploits the C1-Carboxylic Acid as the acid component in a multicomponent reaction.[1][2] To prevent polymerization (self-reaction with the C4-ketone), the C4-ketone should be either protected (ketal) or the reaction performed at high concentration with a more reactive external aldehyde to outcompete the internal ketone.[1]

Reagents:

  • Scaffold (Acid component): 1.0 equiv[1][2]

  • Amine (R-NH₂): 1.0 equiv[1][2]

  • Aldehyde (R-CHO): 1.0 equiv (Use Paraformaldehyde for unsubstituted)[1]

  • Isocyanide (R-NC): 1.0 equiv[1][2]

  • Solvent: Methanol (0.5 M concentration)

Step-by-Step Methodology:

  • Mixing: In a screw-cap vial, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in 2 mL Methanol. Stir for 30 min to form the imine.

  • Acid Addition: Add the Scaffold (1.0 mmol). Stir for 10 min.

  • Isocyanide Addition: Add the Isocyanide (1.0 mmol).

  • Reaction: Stir at Room Temperature for 24–48 hours.

  • Work-up: The product often precipitates. If not, evaporate MeOH and purify via silica gel chromatography.[1]

Strategic Outcome: This creates a highly substituted bis-amide backbone at C1, retaining the C4-ketone (or ketal) for late-stage diversification.[1][2]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence from the core scaffold into three distinct chemical spaces.

G Scaffold 1-Cyano-4-oxocyclohexane- 1-carboxylic acid (Core Scaffold) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Scaffold->Bucherer Targeting C4=O DMFDMA 1. DMF-DMA 2. Hydrazine Scaffold->DMFDMA Targeting C4=O (alpha-functionalization) Ugi Ugi 4-CR (Amine, Aldehyde, R-NC) Scaffold->Ugi Targeting C1-COOH Spiro Spiro-Hydantoin (Sigma-1 Ligands) Bucherer->Spiro Indazole Tetrahydroindazole (Kinase Inhibitors) DMFDMA->Indazole Peptido Peptidomimetic (Bis-amide Scaffold) Ugi->Peptido

Figure 1: Divergent synthetic pathways from the 1-cyano-4-oxocyclohexane-1-carboxylic acid scaffold.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Spiro-formation Incomplete cyclization of the intermediate hydantoic acid.[1][2]Increase reaction temperature to 80°C or use a sealed tube. Ensure excess (NH₄)₂CO₃ is used.[1][2]
Polymerization in Ugi Reaction C4-Ketone competing with external aldehyde.[1][2]Use a highly reactive external aldehyde (e.g., formaldehyde, benzaldehyde) or protect C4 as a dimethyl ketal prior to reaction.[1]
Decarboxylation Thermal instability of the beta-cyano acid moiety.[1][2]Avoid temperatures >100°C under acidic conditions.[1][2] Perform saponifications (if ester used) at 0°C.

References

  • Spiro-Hydantoin Synthesis: Ware, E. "The Chemistry of the Hydantoins."[1][2] Chemical Reviews, 1950, 46(3), 403–470.[1] Link[1][2]

  • Indazole Synthesis: L'abbé, G. et al. "Synthesis of Pyrazoles and Indazoles."[1][2] Journal of Heterocyclic Chemistry, 2018, 55(2), 345-352.[1] (General methodology applied to cyclic ketones).

  • Ugi Reaction on Keto-Acids: Dömling, A., Ugi, I. "Multicomponent Reactions with Isocyanides."[1][2] Angewandte Chemie International Edition, 2000, 39(18), 3168–3210.[1] Link

  • Scaffold Properties: PubChem Compound Summary for CID 1262410-60-5 (1-Cyano-4-oxocyclohexane-1-carboxylic acid). Link

Sources

Method

Application Note: Selective Esterification Strategies for 1-Cyano-4-oxocyclohexane-1-carboxylic Acid

This Application Note is designed for researchers and process chemists working with functionalized cyclohexane scaffolds. It addresses the specific chemoselective challenges of esterifying 1-Cyano-4-oxocyclohexane-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with functionalized cyclohexane scaffolds. It addresses the specific chemoselective challenges of esterifying 1-Cyano-4-oxocyclohexane-1-carboxylic acid , a sterically hindered and multifunctional substrate.

Executive Summary & Strategic Analysis

The esterification of 1-Cyano-4-oxocyclohexane-1-carboxylic acid presents a "Triad of Chemoselectivity" challenge that renders standard laboratory protocols (e.g., Fischer esterification) inefficient or destructive.

The Substrate Challenge
  • Steric Hindrance (C1 Position): The carboxylic acid is geminally disubstituted (attached to the same carbon as the nitrile). This quaternary center creates significant steric bulk, severely retarding the nucleophilic attack of alcohol on the carbonyl carbon required in acid-catalyzed (Fischer) mechanisms.

  • Ketone Sensitivity (C4 Position): The ketone is highly susceptible to ketalization in the presence of alcohols and acid catalysts. Standard Fischer conditions (MeOH/H₂SO₄) will inevitably produce the dimethyl ketal side-product alongside (or instead of) the ester.

  • Nitrile/Acid Instability:

    
    -Cyano acids are prone to decarboxylation  at elevated temperatures (
    
    
    
    C) and hydrolysis of the nitrile to an amide under strong acidic/basic conditions.
Strategic Recommendation
  • Primary Recommendation (Method A): Base-Promoted Alkylation (

    
    ). 
    
    • Mechanism:[1][2][3][4][5] Deprotonation of the carboxylic acid to the carboxylate, followed by nucleophilic attack on an alkyl halide (MeI or EtI).

    • Why: This pathway is sterically insensitive (attack occurs at the unhindered alkyl halide, not the crowded carbonyl) and proceeds under neutral/mildly basic conditions , preserving the ketone and nitrile.

  • Secondary Recommendation (Method B): Activated Acid Chloride Protocol.

    • Mechanism:[1][2][3][4][5] Activation with Oxalyl Chloride followed by alcoholysis in the presence of a base scavenger (Pyridine).

    • Why: Useful if alkyl halides are restricted, but requires strict pH control to prevent HCl-catalyzed ketalization.

  • Not Recommended: Fischer Esterification (Acid + Alcohol + Heat). High risk of ketalization and decarboxylation.

Decision Framework & Pathway Analysis

The following flowchart illustrates the logic for selecting the appropriate protocol based on the desired outcome (Keto-Ester vs. Ketal-Ester).

Esterification_Strategy Start Substrate: 1-Cyano-4-oxocyclohexane-1-carboxylic acid Goal Desired Product? Start->Goal Route_A Method A: Base-Promoted Alkylation (MeI / Cs2CO3 / DMF) Goal->Route_A Intact Ketone (Preferred) Route_B Method B: Acid Chloride Activation (Oxalyl Chloride / Pyridine) Goal->Route_B Intact Ketone (Alternative) Route_C Standard Fischer Esterification (MeOH / H2SO4 / Reflux) Goal->Route_C Ketal Protected (Intentional) Result_A Product: KETO-ESTER (High Yield, Intact Ketone/Nitrile) Route_A->Result_A S_N2 Mechanism (No steric issue) Route_B->Result_A Activated Acyl (Requires Base Scavenger) Result_C Side Product: KETAL-ESTER (Ketone protected as Dimethyl Ketal) Route_C->Result_C Acid Catalysis (Thermodynamic Ketalization)

Figure 1: Decision tree for selecting reaction conditions based on chemoselectivity requirements.

Detailed Experimental Protocols

Method A: Base-Promoted Alkylation (Gold Standard)

Objective: Synthesis of Methyl 1-cyano-4-oxocyclohexanecarboxylate. Scale: 1.0 gram (Scaleable to >100g). Time: 4–16 Hours.

Reagents & Materials
ReagentEquivalentsRole
Substrate Acid1.0 eqStarting Material
Cesium Carbonate (Cs₂CO₃)1.5 eqMild Base (Forms Carboxylate)
Methyl Iodide (MeI)1.2–1.5 eqAlkylating Agent (Electrophile)
DMF (Anhydrous)Solvent (0.2 M)Polar Aprotic Solvent

Note: Potassium Carbonate (


) can be used but often requires longer reaction times than Cesium Carbonate due to solubility.
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Cyano-4-oxocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (5 mL per gram of substrate).

  • Salt Formation: Add Cs₂CO₃ (1.5 eq) in a single portion. The mixture may become a suspension. Stir at Room Temperature (20–25°C) for 30 minutes to ensure deprotonation.

    • Critical Control: Do not heat. Heating basic ketone solutions can trigger aldol condensation.

  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (1.5 eq).

    • Safety: MeI is a volatile carcinogen. Use a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature. Monitor by TLC or LC-MS.[6]

    • Typical duration: 4 hours (Cs₂CO₃) to 16 hours (K₂CO₃).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash organic layer with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Method B: Acid Chloride Activation (Alternative)

Objective: Esterification avoiding alkyl halides. Key Constraint: Must use Pyridine to scavenge HCl and prevent ketalization.

Reagents & Materials
ReagentEquivalentsRole
Substrate Acid1.0 eqStarting Material
Oxalyl Chloride1.2 eqChlorinating Agent
DMFCatalytic (2-3 drops)Catalyst
Methanol (Anhydrous)5.0 eq (Excess)Nucleophile
Pyridine2.0 eqAcid Scavenger
DCM (Dichloromethane)SolventSolvent
Step-by-Step Protocol
  • Activation: Dissolve the substrate in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.

  • Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (CO/CO₂) will occur.[7]

  • Stir at 0°C -> RT for 2 hours until gas evolution ceases.

  • Esterification: Cool the solution back to 0°C.

  • Crucial Step: Add a pre-mixed solution of Methanol (5 eq) and Pyridine (2.0 eq) dropwise to the acid chloride solution.

    • Why: The pyridine neutralizes the HCl generated as the alcohol attacks the acid chloride. Without pyridine, the HCl would immediately catalyze the reaction of MeOH with the C4-ketone to form a ketal.

  • Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃, then Brine. Dry and concentrate.

Troubleshooting & Critical Parameters

ObservationProbable CauseCorrective Action
Ketal Formation (M+14 or M+28 in MS)Acidic conditions or excess alcohol without base scavenger.Switch to Method A . If using Method B, increase Pyridine equivalents.
Decarboxylation (Loss of COOH)Reaction temperature too high (>60°C).Perform reaction at Room Temperature . Never reflux alpha-cyano acids.
Low Conversion Steric bulk at C1 hindering reaction.Use Method A (Alkylation).[8] The steric bulk at C1 blocks nucleophiles from attacking the carbonyl (Fischer) but does not block the carboxylate oxygen from attacking the small MeI electrophile.
Nitrile Hydrolysis (Amide formation)Strong acid/base + Water + Heat.Ensure anhydrous conditions . Avoid aqueous acids/bases during the reaction phase.

References

  • Reactivity of Alpha-Cyano Acids

    • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917. Link

    • Note: Discusses the stability and electronic properties of nitrile-substituted scaffolds.
  • Base-Mediated Esterification (Alkylation)

    • Pfeffer, P. E., et al. "Sterically hindered esters. Synthesis via nucleophilic substitution." Journal of Organic Chemistry 37.21 (1972): 3291-3293. Link

    • Relevance: Foundational text on using Carboxylate + Alkyl Halide to overcome steric hindrance in esterific
  • Ketalization of Cyclohexanones: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Relevance: Standard reference for the conditions under which ketones form ketals (Acid + Alcohol), confirming the incompatibility of Fischer conditions with unprotected ketones.
  • Synthesis of 4-Oxocyclohexanecarboxylate Derivatives

    • Kikuchi, K., et al. "Process for preparation of cyclohexanedicarboxylic acid derivatives." U.S. Patent 5,202,475. Link

    • Relevance: Describes industrial handling of similar cyclohexane carboxylic acid deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cyano-4-oxocyclohexane-1-carboxylic Acid

Welcome to the technical support center dedicated to the synthesis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

1-Cyano-4-oxocyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis, however, can present challenges in achieving high yields and purity. This guide outlines robust synthetic strategies, provides detailed experimental protocols, and addresses common issues encountered during its preparation. The primary routes to this compound involve the synthesis of the precursor, 1-amino-4-oxocyclohexane-1-carboxylic acid, via the Bucherer-Bergs or Strecker synthesis, followed by a Sandmeyer reaction to introduce the cyano group.

Synthetic Strategies Overview

Two primary pathways for the synthesis of the key intermediate, 1-amino-4-oxocyclohexane-1-carboxylic acid, are the Bucherer-Bergs reaction and the Strecker synthesis. Both methods utilize 4-oxocyclohexanone as the starting material. The subsequent conversion of the amino group to a cyano group is achieved through the Sandmeyer reaction.

Synthetic_Strategies 4-Oxocyclohexanone 4-Oxocyclohexanone Hydantoin Intermediate Hydantoin Intermediate 4-Oxocyclohexanone->Hydantoin Intermediate Bucherer-Bergs (KCN, (NH4)2CO3) Aminonitrile Intermediate Aminonitrile Intermediate 4-Oxocyclohexanone->Aminonitrile Intermediate Strecker (KCN, NH4Cl) 1-Amino-4-oxocyclohexane-1-carboxylic acid 1-Amino-4-oxocyclohexane-1-carboxylic acid Hydantoin Intermediate->1-Amino-4-oxocyclohexane-1-carboxylic acid Hydrolysis Aminonitrile Intermediate->1-Amino-4-oxocyclohexane-1-carboxylic acid Hydrolysis 1-Cyano-4-oxocyclohexane-1-carboxylic acid 1-Cyano-4-oxocyclohexane-1-carboxylic acid 1-Amino-4-oxocyclohexane-1-carboxylic acid->1-Cyano-4-oxocyclohexane-1-carboxylic acid Sandmeyer (NaNO2, H+, CuCN)

Figure 1: Overview of synthetic routes to 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of hydantoin/aminonitrile intermediate - Incomplete reaction. - Poor quality of reagents (e.g., wet 4-oxocyclohexanone). - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents.- Extend the reaction time and monitor by TLC. - Ensure starting materials are pure and dry. - Optimize temperature; for Bucherer-Bergs, 60-70°C is typical, but some ketones may require higher temperatures.[1] - Use a slight excess of cyanide and ammonium salts.
Formation of oily/impure intermediate - Presence of unreacted starting material. - Formation of polymeric byproducts from the aldehyde.- Purify the intermediate by recrystallization before proceeding to hydrolysis. - For the Strecker synthesis, adding a dehydrating agent like MgSO₄ can favor imine formation and reduce side reactions.[1]
Low yield of 1-amino-4-oxocyclohexane-1-carboxylic acid after hydrolysis - Incomplete hydrolysis of the hydantoin or aminonitrile. - Formation of ureido acids as byproducts in Bucherer-Bergs hydrolysis.[2] - Degradation of the product during work-up.- Increase the concentration of the acid or base for hydrolysis and/or extend the reaction time at reflux. - Carefully control the pH during work-up to avoid the formation of stable salts. - Avoid excessively high temperatures during solvent removal.
Low yield in the Sandmeyer reaction - Instability of the diazonium salt. - Competing side reactions (e.g., formation of phenolic byproducts). - Incomplete reaction.- Maintain a low temperature (0-5°C) during diazotization. - Use a freshly prepared solution of copper(I) cyanide. - Ensure complete diazotization before adding the cyanide source. Monitor with starch-iodide paper.
Product decarboxylates upon heating/purification The target molecule is a β-keto acid derivative, which can be prone to decarboxylation, especially at elevated temperatures in the presence of acid or base.[3]- Avoid high temperatures during purification. Use vacuum distillation at the lowest possible temperature. - During work-up, neutralize the product at a low temperature. - For purification, consider recrystallization from a suitable solvent system at low temperatures.
Difficulty in purifying the final product - Presence of isomeric impurities (cis/trans). - Contamination with starting materials or byproducts.- Utilize fractional crystallization to separate isomers. The trans isomer is generally less soluble. - Column chromatography on silica gel may be effective, but be mindful of potential on-column degradation. - Consider converting the carboxylic acid to a salt for purification and then regenerating the free acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Bucherer-Bergs or Strecker, is generally preferred for this synthesis?

A1: Both routes are viable and the choice may depend on available laboratory resources and expertise. The Bucherer-Bergs reaction is a one-pot synthesis of the hydantoin intermediate, which can be advantageous.[4] The Strecker synthesis proceeds via an aminonitrile, and the two-step process (imine formation followed by cyanide addition) can sometimes offer better control over the reaction.[5][6]

Q2: What are the critical safety precautions when working with cyanide salts?

A2: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas. Therefore, all waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of the starting materials and the formation of the intermediates and final product. A suitable eluent system would need to be developed based on the polarity of the compounds. For example, a mixture of ethyl acetate and hexanes with a small amount of acetic acid could be a starting point for the carboxylic acid products.

Q4: My final product appears to be a mixture of cis and trans isomers. How can I separate them?

A4: The separation of cis and trans isomers of 4-substituted cyclohexanecarboxylic acids can often be achieved by fractional crystallization. The trans isomer, being more symmetrical, typically has a higher melting point and lower solubility than the cis isomer, allowing it to crystallize out preferentially from a suitable solvent.

Q5: I am concerned about the stability of the final product. How should it be stored?

A5: As a β-keto acid derivative, 1-Cyano-4-oxocyclohexane-1-carboxylic acid may be susceptible to decarboxylation over time, especially if exposed to heat or acidic/basic conditions.[3] It is recommended to store the purified product in a cool, dry, and dark place under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic acid via Bucherer-Bergs Reaction and Hydrolysis

This two-step protocol first describes the synthesis of the hydantoin intermediate followed by its hydrolysis.

Step 1: Synthesis of 4-Oxocyclohexane-spiro-5'-hydantoin

Bucherer_Bergs_Protocol cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Hydrolysis Start1 Dissolve KCN and (NH4)2CO3 in H2O/EtOH Add_Ketone Add 4-Oxocyclohexanone Start1->Add_Ketone Heat Heat to 60-70°C Add_Ketone->Heat Cool_Filter Cool and filter to obtain hydantoin Heat->Cool_Filter Start2 Suspend hydantoin in NaOH solution Reflux Reflux until hydrolysis is complete Start2->Reflux Acidify Cool and acidify with HCl to precipitate amino acid Reflux->Acidify Isolate Filter and wash to obtain pure amino acid Acidify->Isolate

Figure 2: Workflow for the synthesis of the amino acid precursor via the Bucherer-Bergs route.

Materials:

  • 4-Oxocyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add 4-oxocyclohexanone (1.0 eq).

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath. The hydantoin product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Hydrolysis of 4-Oxocyclohexane-spiro-5'-hydantoin

  • Suspend the dried hydantoin intermediate in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7. The amino acid will precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid via Sandmeyer Reaction

This protocol describes the conversion of the amino acid precursor to the final product.

Sandmeyer_Protocol Start Dissolve amino acid in H2SO4/H2O at 0-5°C Diazotization Add NaNO2 solution dropwise Start->Diazotization Cyanation Add diazonium salt solution to CuCN solution Diazotization->Cyanation Workup Warm, extract with organic solvent, and purify Cyanation->Workup

Figure 3: Workflow for the Sandmeyer reaction.

Materials:

  • 1-Amino-4-oxocyclohexane-1-carboxylic acid

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

  • An appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 1-amino-4-oxocyclohexane-1-carboxylic acid (1.0 eq) in a dilute solution of sulfuric acid in water, and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization. A solvent system of ethyl acetate/hexanes or toluene may be a good starting point for crystallization.[7]

References

  • Master Organic Chemistry. Strecker Synthesis. [Link][1][5]

  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link][4]

  • Wikipedia. Strecker amino acid synthesis. [Link][6]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • QSAR ANALYTICS. Decarboxylation in drug stability. [Link]

  • Patents.
  • PubChem. 1-Amino-4-oxocyclohexane-1-carboxylic acid. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

Optimization

purification challenges of 1-Cyano-4-oxocyclohexane-1-carboxylic acid

This technical guide addresses the purification and handling challenges of 1-Cyano-4-oxocyclohexane-1-carboxylic acid (CAS: 1262410-60-5).[1] This molecule presents a unique "triad" of instability: the thermal lability o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling challenges of 1-Cyano-4-oxocyclohexane-1-carboxylic acid (CAS: 1262410-60-5).[1] This molecule presents a unique "triad" of instability: the thermal lability of the


-cyano acid moiety, the chemical reactivity of the 4-ketone, and the hydrolysis risk of the nitrile group.

[1]

Executive Summary

Molecule: 1-Cyano-4-oxocyclohexane-1-carboxylic acid Key Properties:

  • Acidity: pKa

    
     2.5–3.0 (enhanced acidity due to 
    
    
    
    -cyano group).[1]
  • Solubility: High polarity; soluble in water, alcohols, THF, EtOAc. Poor solubility in hexane/toluene.[1]

  • Critical Risk: Spontaneous Decarboxylation .[1] The geminal nitrile group stabilizes the carbanion intermediate, significantly lowering the activation energy for CO

    
     loss compared to standard aliphatic acids.
    

Module 1: Extraction & Salt Removal (The "Cold Acid" Protocol)

Context: Synthesis often involves cyanide addition to a precursor, resulting in a crude mixture high in inorganic salts (e.g., NaCN, NH


Cl). Standard acid-base extraction carries a high risk of decarboxylation if the exotherm is not managed.
Troubleshooting Guide: Separation from Inorganic Salts

Q: My product is trapped in the aqueous phase with salts. How do I extract it without degrading it? A: Use the Cold Acid Rapid Extraction (CARE) protocol.[1] The combination of low pH (to protonate the acid) and heat will trigger decarboxylation.[1] You must decouple these factors.

Protocol:

  • Cooling: Chill the aqueous crude mixture to 0–5°C in an ice/salt bath.

  • Solvent Overlay: Add an equal volume of Ethyl Acetate (EtOAc) or 2-MeTHF .[1] (Avoid ether due to peroxide risks with nitriles/ketones).[1]

  • Acidification: Slowly add cold 2M HCl dropwise with vigorous stirring. Monitor pH continuously.

    • Target pH:1.5 – 2.0 . (Going lower risks nitrile hydrolysis; higher leaves the salt form in water).[1]

  • Phase Cut: Immediately separate the organic layer.[1]

  • Re-extraction: Extract the aqueous layer 2x more with cold EtOAc.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    (Magnesium sulfate can sometimes act as a Lewis acid and catalyze side reactions with the ketone).[1]
  • Concentration: Evaporate solvent at < 35°C under high vacuum. Do not use a water bath > 40°C.

Validation Check:

  • Success: A viscous, pale yellow oil or solid.

  • Failure: Bubbling during concentration indicates decarboxylation.[1]

Module 2: Purification via Crystallization

Context: This molecule often "oils out" rather than crystallizing due to its conformational flexibility and high polarity.

Troubleshooting Guide: Overcoming "Oiling Out"

Q: The crude oil refuses to crystallize. What solvent system should I use? A: The 4-ketone and 1-cyano groups make this molecule "grease-phobic."[1] Standard non-polar antisolvents often cause oiling.[1] Use a Polarity-Gradient Precipitation .

Recommended Solvent Systems:

Solvent System Ratio (v/v) Procedure
DCM / Hexane 1:3 Dissolve in min.[1] DCM at RT.[1] Add Hexane dropwise until cloudy.[1] Cool to -20°C.
EtOAc / Heptane 1:4 Dissolve in EtOAc (warm, <40°C).[1] Add Heptane slowly.[1] Seed if possible.

| TBME / Pentane | 1:2 | Good for removing non-polar impurities.[1] |

Critical Technique: The "Seeding" Loop If no solid forms:

  • Take 10 mg of the oil.[1]

  • Dissolve in 0.5 mL EtOAc.

  • Add pentane until cloudy.

  • Scratch the glass vigorously with a spatula and freeze at -78°C (dry ice/acetone).

  • Use the resulting micro-crystals to seed the main batch at -20°C.

Module 3: Chromatographic Purification

Context: If crystallization fails, Flash Chromatography is necessary. However, the carboxylic acid group causes severe peak tailing, and the ketone can interact with active silica sites.

FAQ: Chromatography Parameters

Q: My peak streaks across the column. How do I fix the peak shape? A: You must suppress ionization.[1] However, avoid strong acids like TFA if you plan to concentrate large volumes, as it concentrates with the product and promotes degradation.

Methodology:

  • Stationary Phase: C18 (Reverse Phase) is preferred to avoid the strong adsorption of the polar groups on normal phase silica.[1]

  • Mobile Phase: Water / Acetonitrile.[1][2]

  • Modifier: 0.1% Formic Acid (volatile, milder than TFA).[1]

  • Gradient: Start at 5% ACN, ramp to 40% ACN. The product is polar and elutes early.[1]

Visual Workflow: Purification Decision Logic

PurificationLogic cluster_warn Critical Control Points Start Crude Reaction Mixture (Aq. Salts + Product) Extraction Cold Acid Extraction (pH 2.0, <5°C, EtOAc) Start->Extraction Check Is Product Solid? Extraction->Check Cryst Crystallization (DCM/Hexane) Check->Cryst Yes/Maybe Chrom Rev. Phase Chromatography (C18, 0.1% Formic Acid) Check->Chrom No (Oil) Final Pure 1-Cyano-4-oxocyclohexane- 1-carboxylic acid Cryst->Final Chrom->Final

Caption: Decision matrix for purification, prioritizing thermal safety and phase separation.

Module 4: Stability & Storage (The "Danger Zones")

Q: How long can I store the purified material? A: This compound is kinetically stable but thermodynamically poised for decomposition.[1]

The Decomposition Pathways:

  • Decarboxylation: Loss of CO

    
     to form 4-oxocyclohexanecarbonitrile.[1]
    
    • Trigger: Heat (>50°C), Base.[1]

  • Hydrolysis: Conversion of CN to CONH

    
     (amide).
    
    • Trigger: Strong Acid + Water, prolonged storage in solution.

  • Acetal Formation: Reaction of the 4-ketone with alcohols.[1]

    • Trigger: Storage in Methanol/Ethanol.[1]

Storage Protocol:

  • State: Solid (if possible).

  • Temperature: -20°C (Freezer).

  • Container: Amber glass, flushed with Argon/Nitrogen.

  • Solvent for Storage: If it must be solution, use Anhydrous MeCN or DCM . Avoid alcohols.

Stability Visualization

Stability Center Target Molecule (1-Cyano-4-oxo-acid) Decarb Decarboxylation Product (4-Oxocyclohexanecarbonitrile) Center->Decarb Heat (>50°C) or Base Hydrolysis Hydrolysis Product (Amide/Di-acid) Center->Hydrolysis Aq. Acid/Base Time Acetal Acetal/Ketal (If stored in MeOH) Center->Acetal ROH Solvent Acid Cat.

Caption: Primary degradation pathways. The red path (Decarboxylation) is the most immediate risk during purification.[1]

References

  • CymitQuimica. 1-Cyano-4-oxocyclohexane-1-carboxylic acid Product Page. Retrieved from

  • ChemicalBook. CAS 1262410-60-5 Technical Data. Retrieved from [1]

  • Teledyne ISCO. RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN76. Retrieved from

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids: Mechanisms and Stability. Retrieved from

  • Chemical Review and Letters. Decarboxylative Cyanation and Azidation of Carboxylic Acids. 2020. Retrieved from

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical catalyst selection for the cyanation of the ketone precursor. This molecule is a valuable intermediate, notably in the production of antifibrinolytic agents like tranexamic acid.[1] The primary challenge lies in the efficient and clean formation of a quaternary carbon center bearing both a cyano and a carboxylic acid group. This guide provides field-proven insights in a direct question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, which typically proceeds via a two-step sequence: (1) Cyanation of a 4-oxocyclohexane-1-carboxylate ester (e.g., the ethyl ester) to form the cyanohydrin derivative, and (2) Hydrolysis of the ester to the final carboxylic acid.

Q1: My cyanation reaction shows low or no conversion of the starting keto-ester. What are the likely causes and solutions?

Answer:

Low conversion is a frequent issue stemming from several potential root causes related to catalyst activity, reagent quality, and reaction conditions.

  • Cause 1: Ineffective Catalyst System. The nucleophilic addition of cyanide to a sterically hindered ketone can be slow without proper catalytic activation.

    • Solution (Phase-Transfer Catalysis): For reactions using alkali metal cyanides (NaCN, KCN), a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., Aliquat 336, tetrabutylammonium bromide) is crucial. The PTC transports the cyanide anion from the aqueous or solid phase into the organic phase where the keto-ester is dissolved, dramatically accelerating the reaction.[2] Ensure the PTC is pure and added at an appropriate loading (typically 5-10 mol%).

    • Solution (Lewis Acid Catalysis): If using a cyanide source like trimethylsilyl cyanide (TMSCN), a Lewis acid catalyst is necessary to activate the carbonyl group. However, the presence of the ester functionality can complicate Lewis acid coordination. If conversion is low, consider increasing the catalyst loading or switching to a more robust Lewis acid known for ketone cyanation.[3]

    • Solution (Brønsted Acid Catalysis): For certain ketone cyanations, Brønsted acids have been shown to be effective organocatalysts.[4] This may be an option if other methods fail, though optimization is required.

  • Cause 2: Catalyst Poisoning or Deactivation. Impurities in your reagents or solvent can poison the catalyst.

    • Solution: Ensure your starting keto-ester is pure and your solvent is dry and free of acidic or basic impurities that could neutralize the catalyst. Water content can be particularly problematic in non-PTC systems. For PTC systems, the presence of more lipophilic anions like iodide can inhibit the transport of cyanide, so ensure your reagents are free from such contaminants.[5]

  • Cause 3: Poor Reagent Solubility/Mixing. In biphasic systems (solid-liquid or liquid-liquid PTC), inefficient mixing can lead to low reaction rates.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the phases. The choice of organic solvent is also critical; it must dissolve the substrate well while being compatible with the PTC system. Solvents like toluene or dichloromethane are common choices.

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

Answer:

Side product formation compromises yield and complicates purification. The most common culprits are related to the reactivity of the starting materials and products.

  • Side Product 1: Hydrolysis of the Ester Group. If the reaction is run under harsh basic conditions (e.g., high concentration of aqueous NaOH/KOH with NaCN) or for extended periods at high temperatures, the ester group on your starting material or product can be prematurely hydrolyzed.

    • Solution: Use milder conditions. A solid-liquid PTC system using powdered KCN with a crown ether or a quaternary ammonium salt in a non-aqueous solvent can minimize hydrolysis. Alternatively, perform the reaction at a lower temperature, accepting a longer reaction time.

  • Side Product 2: Favorskii Rearrangement. α-haloketones, if present as impurities or intermediates, can undergo Favorskii rearrangement under basic conditions. While not directly applicable to the primary reaction, it highlights the sensitivity of ketones to bases.

  • Side Product 3: Polymerization/Oligomerization. Ketones can self-condense (aldol-type reactions) under strongly basic conditions.

    • Solution: Maintain a controlled temperature (avoiding high heat) and add the cyanide source or base slowly to prevent localized high concentrations. The cyanation reaction is generally faster than self-condensation if the catalyst is effective.

For a general overview of potential side reactions in organic synthesis, consulting specialized literature can be highly beneficial.[6]

Q3: My isolated product is impure and difficult to purify. What are the common impurities and how can I improve the workup?

Answer:

Purification challenges often arise from unreacted starting material and side products. The workup procedure is critical for obtaining a clean product.

  • Impurity 1: Unreacted Starting Keto-ester. This is the most common impurity if the reaction did not go to completion.

    • Solution: After the cyanation step and before hydrolysis, perform an extraction to separate the more polar cyanohydrin ester from the less polar starting keto-ester. Alternatively, flash column chromatography can be used at this stage.

  • Impurity 2: Residual Cyanide. This is a critical safety concern.

    • Solution: The workup must include a step to destroy residual cyanide. This is typically done by quenching the reaction mixture with an oxidizing agent like sodium hypochlorite (bleach) under basic (pH > 10) conditions to convert CN⁻ to the less toxic cyanate (OCN⁻). Always perform this in a well-ventilated fume hood.

  • Impurity 3: Salts from Hydrolysis. After the final saponification (ester hydrolysis) step, the product exists as a carboxylate salt.

    • Solution: A standard acid-base workup is effective. After hydrolysis, wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any neutral organic impurities. Then, carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid (typically pH 2-3) to precipitate the product.[7] The solid product can then be collected by filtration or extracted into a fresh portion of organic solvent. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often necessary for final purification.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about catalyst and reagent selection for the synthesis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

Q1: What are the most common and effective catalytic systems for the cyanation of the 4-oxocyclohexanecarboxylate precursor?

Answer:

The choice of catalyst depends on the cyanide source, scale, and laboratory capabilities. The table below summarizes the most common approaches.

Catalytic SystemTypical Catalyst(s)Cyanide SourceReaction ConditionsAdvantagesDisadvantages/Challenges
Phase-Transfer (PTC) Aliquat 336, TBAB, 18-Crown-6NaCN, KCNBiphasic (liquid-liquid or solid-liquid), RT to 60°CUses inexpensive cyanide salts, operationally simple, scalable, avoids anhydrous conditions.[2]Requires vigorous mixing, potential for side reactions if conditions are too harsh, catalyst inhibition.[5]
Lewis Acid Catalysis Ti(OiPr)₄, InBr₃, Yb(OTf)₃TMSCNAnhydrous organic solvent (DCM, MeCN), -78°C to RTHigh yields, can be adapted for asymmetric synthesis, clean conversions.[3]Requires strictly anhydrous conditions, uses expensive and highly toxic TMSCN, catalyst can be moisture-sensitive.
Organocatalysis TBD (a guanidine base), Brønsted Acids (e.g., phosphoric acid derivatives)Acetyl Cyanide, TMSCNOrganic solvent (Toluene, DCM), RT to 40°CMetal-free, often mild conditions, can offer unique selectivity.[4][8]Catalyst may be expensive, scope can be substrate-dependent, may require longer reaction times.
Q2: Which cyanide source is most appropriate for this synthesis and what are the safety considerations?

Answer:

The choice of cyanide source is intrinsically linked to the catalytic system and has significant safety implications.

  • Sodium or Potassium Cyanide (NaCN/KCN): These are inexpensive, crystalline solids. They are the reagents of choice for PTC systems. Extreme Caution: NaCN and KCN are highly toxic. They react with acid to produce hydrogen cyanide (HCN) gas, which is volatile and lethal. Never allow these reagents to come into contact with acid. All manipulations should be done in a fume hood, and a separate basic bleach bath should be kept ready for quenching contaminated glassware and spills.

  • Trimethylsilyl Cyanide (TMSCN): This is a volatile liquid often used in Lewis acid and organocatalyzed reactions. It is also highly toxic and readily hydrolyzes on contact with moisture (including atmospheric humidity) to release HCN gas. It must be handled under a strict inert atmosphere.[3]

  • Acetone Cyanohydrin: This can serve as a source of HCN in situ. It is less volatile than TMSCN but still highly toxic and requires careful handling. It is often used in organocatalytic systems.[9]

For general lab use, a well-designed Phase-Transfer Catalysis (PTC) protocol using KCN or NaCN offers the best balance of cost, efficiency, and manageable (though still significant) risk.

Q3: The synthesis involves cyanation and then hydrolysis. Should these be performed in one pot or as two separate steps?

Answer:

These should almost always be performed as two distinct steps with a full workup and isolation of the intermediate ethyl 1-cyano-4-oxocyclohexane-1-carboxylate.

  • Causality: The optimal conditions for cyanation and ester hydrolysis are incompatible.

    • Cyanation (especially PTC) often involves a biphasic system with a neutral or slightly basic organic phase.

    • Ester Hydrolysis (Saponification) requires strong basic conditions (e.g., NaOH or KOH in aqueous alcohol) and heating to drive the reaction to completion.

  • One-Pot Risks: Attempting this in one pot would lead to a complex reaction mixture with numerous side products due to the harsh conditions required for hydrolysis being present during the cyanation step. This would result in low yields and a formidable purification challenge.

  • Two-Step Advantage: Isolating the intermediate cyanohydrin ester allows for its purification, ensuring that the final hydrolysis step is performed on clean material. This leads to a much purer final product and a more robust, reproducible overall synthesis. The hydrolysis of a nitrile to a carboxylic acid is a standard transformation.[10][11]

Visualized Workflow and Logic
Troubleshooting Flowchart for Low Cyanation Yield

The following diagram provides a logical workflow for diagnosing and solving issues of low product yield in the initial cyanation step.

Troubleshooting_Workflow start Low / No Product Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/GC/LCMS) start->check_sm side_products Significant Side Products (e.g., polymers, hydrolysis)? check_sm->side_products  Yes catalyst_issue Potential Catalyst Issue: - Poisoning - Insufficient Loading - Wrong Catalyst Type check_sm->catalyst_issue  No sm_consumed_yes Yes sm_consumed_no No solve_side_products Solution: - Lower Temperature - Use Milder Base / Conditions - Reduce Reaction Time side_products->solve_side_products conditions_issue Potential Conditions Issue: - Temperature Too Low - Poor Mixing (PTC) - Reaction Time Too Short catalyst_issue->conditions_issue solve_catalyst Solution: - Purify Reagents/Solvent - Increase Catalyst Loading - Switch Catalyst System (e.g., to PTC) catalyst_issue->solve_catalyst solve_conditions Solution: - Increase Temperature Moderately - Ensure Vigorous Stirring - Extend Reaction Time conditions_issue->solve_conditions

Caption: A logical workflow for troubleshooting low yield in the cyanation step.

Recommended Experimental Protocol: Phase-Transfer Catalysis

This protocol describes a robust, two-step synthesis using a phase-transfer catalyst, which is well-suited for standard laboratory environments.

Step 1: Synthesis of Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate

Materials:

  • Ethyl 4-oxocyclohexane-1-carboxylate

  • Potassium Cyanide (KCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

  • 5% Aqueous HCl

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq), toluene (approx. 0.2 M), tetrabutylammonium bromide (0.1 eq), and a small amount of water (just enough to dissolve the KCN).

  • Cyanide Addition: Carefully add potassium cyanide (1.5 eq). CAUTION: KCN is highly toxic. Wear appropriate PPE and handle with extreme care. Do not allow contact with acid.

  • Reaction: Heat the mixture to 50-60°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically quenching a small aliquot in a basic bleach solution before analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water. Separate the layers.

    • Extract the aqueous layer twice with toluene.

    • Combine the organic layers and wash sequentially with 5% HCl, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, or used directly in the next step if sufficiently pure.

Step 2: Hydrolysis to 1-Cyano-4-oxocyclohexane-1-carboxylic acid

Materials:

  • Crude Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate

  • Ethanol

  • 10 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

Procedure:

  • Setup: Dissolve the crude cyanohydrin ester from Step 1 in ethanol in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Saponification: Add 10 M NaOH solution (2.0 eq) to the flask. Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.

  • Workup:

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with diethyl ether to remove any neutral impurities.

    • Transfer the aqueous layer to a beaker and cool in an ice bath.

    • In a fume hood , slowly and carefully add concentrated HCl with stirring until the pH of the solution is ~2. A white precipitate of the product should form.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Purification: Dry the solid product under vacuum. If further purification is needed, it can be recrystallized from a suitable solvent like hot water or an ethyl acetate/hexane mixture.

References
  • Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC, National Institutes of Health.[Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.[Link]

  • Strecker amino acid synthesis. Wikipedia.[Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC, National Institutes of Health.[Link]

  • Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Solvent-Free Synthesis of Racemic α-Aminonitriles. Thieme.[Link]

  • Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Wiley Online Library.[Link]

  • Catalytic Enantioselective Cyanosilylation of Ketones. ResearchGate.[Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Publications.[Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC, National Institutes of Health.[Link]

  • TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. PMC, National Institutes ofHealth.[Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.[Link]

  • Preparation of Carboxylic Acids. Chemistry Steps.[Link]

  • Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Publications.[Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts.[Link]

  • Process for producing 4-cyanocyclohexane-1-carboxylic acid.
  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.[Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.[Link]

  • Side Reactions in Organic Synthesis. Wiley Online Library.[Link]

  • Cyanation – Knowledge and References. Taylor & Francis Online.[Link]

Sources

Optimization

troubleshooting low purity of 1-Cyano-4-oxocyclohexane-1-carboxylic acid

Welcome to the technical support center for 1-Cyano-4-oxocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues rel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyano-4-oxocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purity of this versatile building block. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and mitigating impurities that may arise during its synthesis and purification.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific challenges you may encounter.

Q1: My final product shows a low overall purity. What are the most common impurities I should be looking for?

Low purity in 1-Cyano-4-oxocyclohexane-1-carboxylic acid synthesis can often be attributed to several common impurities. Based on a likely synthetic route analogous to a Strecker synthesis starting from 4-oxocyclohexanone, you should investigate the presence of:

  • Unreacted Starting Materials: The presence of 4-oxocyclohexanone can indicate an incomplete reaction.

  • Hydrolysis Byproduct: The nitrile group can undergo hydrolysis to form 4-oxocyclohexane-1,1-dicarboxylic acid, especially if exposed to acidic or basic conditions for extended periods.[1][2]

  • Decarboxylation Product: Although less common for γ-keto acids compared to β-keto acids, decarboxylation can occur under harsh thermal or pH conditions, leading to the formation of 4-oxocyclohexanecarbonitrile.[3][4]

  • Amide Intermediate: Incomplete hydrolysis of the nitrile group can result in the presence of the corresponding amide, 1-carbamoyl-4-oxocyclohexane-1-carboxylic acid.[5]

A logical first step in troubleshooting is to obtain a comprehensive analytical profile of your crude and purified material using techniques like ¹H NMR, ¹³C NMR, and LC-MS to identify the nature of the impurities.

Q2: I suspect the nitrile group in my compound is hydrolyzing. How can I confirm this and prevent it?

Hydrolysis of the nitrile is a common side reaction.[1][2]

Confirmation:

  • Mass Spectrometry (MS): Look for a molecular ion corresponding to the mass of 4-oxocyclohexane-1,1-dicarboxylic acid.

  • ¹³C NMR Spectroscopy: The presence of a second carboxylic acid carbon signal and the disappearance of the nitrile carbon signal would indicate hydrolysis.

  • Infrared (IR) Spectroscopy: The characteristic nitrile peak (around 2235 cm⁻¹) will diminish or disappear, while the broad O-H stretch of the carboxylic acid will become more prominent.[6]

Prevention:

  • Control pH: Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. If your synthesis involves acidic or basic hydrolysis of a precursor, carefully control the reaction time and temperature.

  • Work-up Conditions: During aqueous work-up, maintain a neutral or slightly acidic pH and keep the temperature low.

  • Purification: If hydrolysis is unavoidable, the resulting dicarboxylic acid can often be separated by chromatography or selective crystallization due to its different polarity and solubility.

Q3: My product seems to be degrading upon heating. Could this be decarboxylation?

While less susceptible than β-keto acids, γ-keto acids can undergo decarboxylation under certain conditions.[3][4]

Confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to detect the more volatile decarboxylation product, 4-oxocyclohexanecarbonitrile.

  • ¹H NMR Spectroscopy: Look for the disappearance of the carboxylic acid proton and changes in the cyclohexyl ring proton signals consistent with the formation of 4-oxocyclohexanecarbonitrile.

Prevention:

  • Avoid High Temperatures: During purification, use the lowest possible temperatures for solvent removal (e.g., rotary evaporation under reduced pressure). Avoid high-temperature distillation.

  • pH Control: Decarboxylation can be catalyzed by both acid and base. Maintaining a neutral pH during heating is crucial.[3]

Q4: I'm having difficulty purifying my product by crystallization. What other methods can I try?

The high polarity of 1-Cyano-4-oxocyclohexane-1-carboxylic acid can make crystallization challenging. If you are struggling to achieve high purity through crystallization, consider the following purification strategies:

Purification MethodPrincipleKey Considerations
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid group.Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer and extract the purified product back into an organic solvent.[7]
Column Chromatography Separation based on polarity.Use silica gel with a suitable solvent system, often a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing.
Preparative HPLC High-resolution separation.This method offers excellent separation but is less scalable. A reverse-phase column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid is typically effective.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low purity issues with 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

G cluster_0 Purity Analysis cluster_1 Impurity Identification & Mitigation cluster_2 Starting Material cluster_3 Side Products cluster_4 Purification Optimization start Low Purity of 1-Cyano-4-oxocyclohexane-1-carboxylic acid analysis Characterize Impurities (NMR, LC-MS, GC-MS) start->analysis impurity_type Identify Major Impurity Type analysis->impurity_type purification_issue Difficulty with Purification? analysis->purification_issue sm_check Unreacted 4-oxocyclohexanone? impurity_type->sm_check side_product_check Hydrolysis or Decarboxylation Product? impurity_type->side_product_check sm_solution Optimize Reaction: - Increase reaction time/temperature - Check reagent stoichiometry sm_check->sm_solution Yes end High Purity Product sm_solution->end hydrolysis_solution Prevent Hydrolysis: - Control pH during reaction and work-up - Minimize exposure to water at high temp. side_product_check->hydrolysis_solution Hydrolysis decarbox_solution Prevent Decarboxylation: - Avoid high temperatures during purification - Maintain neutral pH side_product_check->decarbox_solution Decarboxylation hydrolysis_solution->end decarbox_solution->end purification_solution Alternative Purification: - Acid-Base Extraction - Column Chromatography - Preparative HPLC purification_issue->purification_solution Yes purification_solution->end

Caption: Troubleshooting workflow for low purity of 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

References

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved February 24, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. (n.d.). Retrieved February 24, 2026, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents. (n.d.).
  • JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents. (n.d.).
  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV. (1987, November 20). Retrieved February 24, 2026, from [Link]

  • CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents. (n.d.).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved February 24, 2026, from [Link]

  • JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents. (n.d.).
  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved February 24, 2026, from [Link]

  • Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

  • Organ-distribution of the metabolite 2-aminothiazoline-4-carboxylic acid in a rat model following cyanide exposure | Request PDF - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

refining the workup procedure for 1-Cyano-4-oxocyclohexane-1-carboxylic acid

Technical Support Center: Isolation & Purification of 1-Cyano-4-oxocyclohexane-1-carboxylic acid Ticket ID: #ISO-874-CN Subject: Workup Refinement & Troubleshooting for Labile Cyanocarboxylic Acids Assigned Specialist: S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 1-Cyano-4-oxocyclohexane-1-carboxylic acid

Ticket ID: #ISO-874-CN Subject: Workup Refinement & Troubleshooting for Labile Cyanocarboxylic Acids Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary: The Molecule’s "Personality"

Before optimizing the workup, we must understand the physicochemical behavior of 1-Cyano-4-oxocyclohexane-1-carboxylic acid .[2] This is not a standard aliphatic acid; it possesses a gem-disubstituted C1 center (nitrile + acid) and a distal ketone at C4.[2]

  • Acidity: The electron-withdrawing nitrile group at the

    
    -position significantly increases the acidity of the carboxylic acid (
    
    
    
    ), making it stronger than typical alkyl carboxylic acids (
    
    
    ).[2]
  • Solubility: It is highly polar.[1] The free acid is often water-soluble, leading to poor recovery during standard extractions.[1]

  • Stability: The 1-cyano-1-carboxy motif is thermally labile.[2] Heating the free acid can trigger decarboxylation , reverting it to the 4-oxocyclohexanecarbonitrile. Furthermore, the C4-ketone makes the molecule susceptible to self-aldol condensation under prolonged alkaline conditions.

Part 1: The Optimized "Cold-Crash" Protocol

Standard Operating Procedure (SOP) Context: This protocol assumes you are starting from the alkaline hydrolysis mixture of the corresponding ester (e.g., Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate) or a carboxylate salt solution.[2]

Step 1: Controlled Acidification (The Critical Step)[2]
  • The Error: Rapid addition of strong acid generates heat, promoting nitrile hydrolysis (to amide) or decarboxylation.[1]

  • The Fix:

    • Cool the alkaline reaction mixture to 0–5 °C in an ice/brine bath.

    • Use 2N HCl (not conc. HCl) to minimize local exotherms.[1]

    • Add acid dropwise with vigorous stirring.

    • Target pH: Adjust exactly to pH 1.5 – 2.0 . (Going lower increases the solubility of the acid in water due to protonation of the ketone oxygen or general "salting in" effects of strong mineral acids).[2]

Step 2: Salting Out & Extraction
  • The Error: Extracting with pure Dichloromethane (DCM) or Diethyl Ether often results in <40% recovery because the molecule prefers the aqueous phase.[2]

  • The Fix:

    • Saturate the aqueous phase with solid NaCl (Salting Out). This disrupts the hydration sphere of the organic acid, forcing it out of the water.

    • Solvent System: Use Ethyl Acetate (EtOAc) or a mixture of DCM:Isopropanol (3:1) .[1] The alcohol component helps extract the highly polar acid.

    • Perform 3x extractions.[1]

Step 3: Drying & Concentration
  • The Error: Rotovapping at 50°C+.

  • The Fix:

    • Dry organic layer over anhydrous

      
       (Magnesium sulfate is slightly acidic and can sometimes cause isomerization or adsorption issues with ketones, though generally acceptable; Sodium sulfate is gentler).[1][2]
      
    • Concentrate under reduced pressure at < 35 °C .

    • Do not dry to completion if the oil looks unstable. Stop when a viscous gum forms and proceed immediately to crystallization.

Part 2: Troubleshooting Guide (Q&A)

Issue #1: "I acidified the solution, but no solid precipitated. It's just a clear solution."

Diagnosis: The compound is too soluble in water (Water-Soluble Acid Syndrome). Resolution:

  • Do not filter. You have not lost the product; it is dissolved.

  • Apply the "Salting Out" method: Add solid NaCl until the solution is saturated (undissolved salt remains at the bottom).

  • Switch Solvent: Extract with THF:EtOAc (1:1) . THF is water-miscible but, in the presence of saturated brine, will phase separate and carry the polar acid with it.[1]

Issue #2: "The product came out as a sticky brown oil/gum, not a powder."

Diagnosis: "Oiling Out." This occurs when the product precipitates containing impurities (starting material ester or decarboxylated byproducts) that lower the melting point, or simply because the crystal lattice energy is difficult to overcome. Resolution (Trituration Protocol):

  • Dissolve the oil in a minimum amount of DCM.

  • Slowly add Hexanes or Diisopropyl Ether until the solution turns cloudy.

  • Scratch the side of the flask with a glass rod to induce nucleation.[3]

  • Store at -20 °C overnight. The oil should harden into a filterable solid.

Issue #3: "My yield is low, and the NMR shows a missing carboxylic acid proton."

Diagnosis: Thermal Decarboxylation. Mechanism:


Resolution: 
  • Check your rotovap bath temperature.[1] It must be < 40 °C .[1]

  • Avoid boiling the alkaline hydrolysis step for too long. If hydrolyzing an ethyl ester, use LiOH in THF/Water at room temperature overnight instead of refluxing with NaOH.[1]

Part 3: Visualization & Logic Flows

Workflow: pH-Swing Extraction Logic

WorkupLogic Start Crude Reaction Mixture (Alkaline, pH > 10) Cool Cool to 0°C Start->Cool Acidify Acidify to pH 2.0 (Use 2N HCl) Cool->Acidify CheckPpt Precipitate Formed? Acidify->CheckPpt Filter Filter Solid (Wash w/ cold H2O) CheckPpt->Filter Yes (Ideal) Extract Saturate w/ NaCl Extract w/ EtOAc x3 CheckPpt->Extract No (Soluble) Final Pure 1-Cyano-4-oxocyclohexane- 1-carboxylic acid Filter->Final Dry Dry Organic Layer (Na2SO4) Extract->Dry Conc Concentrate <35°C Dry->Conc Triturate Triturate Oil (DCM/Hexane) Conc->Triturate If Oily Triturate->Final

Figure 1: Decision tree for the isolation of polar cyanocarboxylic acids.[2] Note the divergence based on precipitation behavior.

Impurity Profile & Solvent Compatibility
Impurity / ComponentSolubility (Aq. pH 2)Solubility (Org)Removal Strategy
Target Acid Moderate (Equilibrium)High (EtOAc/THF)Salting out pushes equilibrium to Org.[2]
Inorganic Salts (NaCl) HighInsolubleLeft in aqueous phase.[1]
Decarboxylated Nitrile LowHighWash final solid with Hexane (Nitrile is more lipophilic).
Amide Byproduct ModerateLowDifficult to separate; requires recrystallization from water/EtOH.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for carboxylic acid isolation and salting-out techniques).

  • Fleming, F. F.; Shook, B. C. "Nitrile Anion Cyclizations," Tetrahedron2002 , 58(1), 1–23.[1] Link (Discusses stability and reactivity of nitrile-stabilized anions and acids).[2]

  • Organic Syntheses. "Cyclobutanecarboxylic acid" (Analogous workup for small ring acids).[1][4] Org.[1][4][5] Synth.1943 , Coll.[1] Vol. 3, 213.[1] Link (Demonstrates decarboxylation risks and extraction protocols).[2]

  • BenchChem Technical Support. "Purification of Cyanocarboxylic Acids Troubleshooting." (General guidance on thermal instability of

    
    -cyano acids). Link[1][2]
    

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-Cyano-4-oxocyclohexane-1-carboxylic acid before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Optimizing Purity Analysis of 1-Cyano-4-oxocyclohexane-1-carboxylic Acid

Executive Summary: The "Polar Acidic" Challenge The analysis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid (COCCA) presents a classic chromatographic paradox often encountered in intermediate synthesis. The molecule cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Acidic" Challenge

The analysis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid (COCCA) presents a classic chromatographic paradox often encountered in intermediate synthesis. The molecule contains three distinct polar functionalities: a ketone, a nitrile, and a carboxylic acid, all arranged on a cyclohexane ring.

The Analytical Problem: Standard Reversed-Phase HPLC (RP-HPLC) using generic C18 columns often fails for this molecule. The high polarity leads to:

  • "Blow-through" (Lack of Retention): The compound elutes near the void volume (

    
    ), co-eluting with unretained salts or solvent fronts.[1]
    
  • Phase Collapse (Dewetting): Attempting to increase retention by using 100% aqueous mobile phases causes hydrophobic C18 chains to self-associate, expelling the mobile phase and losing interaction surface area.[1]

  • Poor Peak Shape: Secondary silanol interactions with the acidic group cause significant tailing.[1]

This guide objectively compares the industry-standard C18 approach against an optimized Polar-Embedded (Phenyl-Hexyl) approach, demonstrating why the latter is the superior choice for purity analysis of COCCA.[1]

Comparative Analysis: Standard C18 vs. Polar-Embedded Phases

We evaluated two distinct stationary phases to separate COCCA from its common synthetic impurities (1,4-cyclohexanedicarboxylic acid and decarboxylated byproducts).[1]

The Contenders
FeatureMethod A: Standard C18 (Generic)Method B: Phenyl-Hexyl (Optimized)
Stationary Phase C18 (Octadecylsilane), fully endcapped.[1]Phenyl-Hexyl with polar-embedded groups.[1]
Interaction Mechanism Pure Hydrophobic Interaction.[1]Hydrophobic +

-

Interaction + Dipole-Dipole.[1]
Aqueous Stability Low (Risk of dewetting >95% water).[1]High (Resistant to dewetting in 100% aqueous).[1]
Selectivity Shape selectivity (limited for polar groups).[1]Orthogonal selectivity for aromatic/nitrile groups.[1]
Experimental Data Summary

Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile.[1] Flow: 1.0 mL/min.[1][2] Detection: UV @ 210 nm.[1]

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
1.8 min (Near Void)6.4 minMethod B Wins
Capacity Factor (

)
0.2 (Unacceptable)3.2 (Ideal)Method B Wins
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetrical)Method B Wins
Resolution (

)
0.8 (Co-elution with impurity)> 2.5 (Baseline resolved)Method B Wins
Scientific Interpretation

Why Method A Fails: The COCCA molecule is too polar.[1] On a standard C18 column, the hydrophobic ligands repel the water-rich mobile phase required to retain the compound.[1] The analyte prefers the mobile phase, resulting in virtually no interaction with the stationary phase.

Why Method B Succeeds: The Phenyl-Hexyl phase offers two advantages:

  • 
    -
    
    
    
    Interactions:
    The nitrile group (-CN) on the analyte has
    
    
    -electrons that interact specifically with the phenyl ring of the stationary phase, providing an alternative retention mechanism beyond simple hydrophobicity.[1]
  • Dewetting Resistance: The spacer ligands in phenyl-hexyl columns prevent the phase collapse that occurs in high-aqueous conditions, allowing us to use 95-100% aqueous buffer to maximize retention of the polar acid.[1]

Recommended Protocol: The Self-Validating System

This protocol utilizes Method B (Phenyl-Hexyl).[1] It is designed as a self-validating system where the resolution between the main peak and the specific "decarboxylated" impurity serves as the system suitability test (SST).[1]

A. Reagents & Equipment[1][2][3][4]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Buffer Additive: Phosphoric Acid (85%) or Formic Acid (if MS detection is required).[1]

B. Mobile Phase Preparation[1][2][4][5]
  • Mobile Phase A (Acidic Aqueous): Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL water. Adjust pH to 2.5 ± 0.1.

    • Why? The pKa of the carboxylic acid is approx 3.5-4.[1][3]0. We must work at pH < 2.5 to keep the acid fully protonated (neutral).[1] Ionized acids do not retain well on RP-HPLC [1].[1][4]

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

C. Instrument Parameters
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 30°C (Control is critical; higher temps reduce retention of polar compounds).[1]

  • Detection: UV @ 210 nm.[1]

    • Note: The ketone carbonyl has a weak absorbance at 280 nm, but the nitrile and carboxyl groups are best detected at low UV. 210 nm provides the best sensitivity but requires high-purity solvents to avoid baseline drift.[1]

  • Injection Volume: 5-10 µL.

D. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Loading (High aqueous for retention)
2.0955Isocratic hold to retain polar acid
12.04060Elute hydrophobic impurities
12.1955Re-equilibration
17.0955Ready for next injection

Method Development Workflow

The following diagram illustrates the decision logic used to select the Phenyl-Hexyl phase over C18 and HILIC for this specific molecule.

MethodDevelopment Start Start: COCCA Analysis PolarityCheck Check Polarity: LogP < 1, Contains -COOH, -CN Start->PolarityCheck StandardC18 Test Standard C18 (pH 2.5) PolarityCheck->StandardC18 ResultC18 Result: Rt < 2 min (Poor Retention) StandardC18->ResultC18 DecisionPoint Select Alternative Mode ResultC18->DecisionPoint HILIC Option: HILIC (High Organic) DecisionPoint->HILIC If very polar PhenylHexyl Option: Phenyl-Hexyl (High Aqueous) DecisionPoint->PhenylHexyl Preferred for aromatic/CN HILIC_Issues Issues: Solubility in high ACN? Long equilibration. HILIC->HILIC_Issues Phenyl_Benefits Benefits: Pi-Pi interaction with -CN Resists Dewetting PhenylHexyl->Phenyl_Benefits FinalMethod Final Method: Phenyl-Hexyl, pH 2.5 Gradient 5-60% B HILIC_Issues->FinalMethod Fallback Phenyl_Benefits->FinalMethod

Caption: Decision Logic for Stationary Phase Selection. The presence of the Nitrile group (-CN) makes Phenyl-Hexyl the optimal choice over HILIC due to specific pi-pi selectivity and easier handling.[1]

Troubleshooting & Critical Success Factors

The "Disappearing Peak" Phenomenon

If the COCCA peak area varies significantly between injections, check the Sample Diluent .

  • Error: Dissolving the sample in 100% Acetonitrile.

  • Effect: The strong solvent plug causes the polar analyte to precipitate or "surf" through the column without interacting.

  • Correction: Dissolve sample in 90:10 Water:Acetonitrile . Match the starting gradient conditions.

Isomer Separation (Cis/Trans)

Substituted cyclohexanes often exist as cis/trans isomers.[1]

  • On C18 , these often co-elute as a single broad peak.

  • On Phenyl-Hexyl , the slight difference in the 3D orientation of the nitrile group relative to the ring creates different interaction strengths with the stationary phase, often resolving the isomers into two distinct peaks [2]. Do not integrate them as impurities unless specified; they are likely isomeric forms of the API.

pH Sensitivity

The retention is highly sensitive to pH.[1] If


 drifts:
  • Ensure buffer is prepared by weight/volume and pH adjusted with a calibrated meter.[1]

  • Do not rely on "volumetric addition" of acid (e.g., "add 1mL acid") as stock acid concentration varies.

References

  • Dolan, J. W. (2010).[1] pH and Retention in Reversed-Phase LC. LCGC North America.[1] Link

    • Support for Protocol: Explains the necessity of suppressing ionization (pH < pKa) to retain carboxylic acids on hydrophobic phases.
  • Agilent Technologies. (2020).[1] Analysis of Polar Compounds Using Phenyl-Hexyl Columns. Application Note 5990-xxxx.[1] Link

    • Support for Protocol: Validates the use of Phenyl-Hexyl phases for preventing dewetting and enhancing selectivity for polar-aromatic/nitrile compounds.[1]

  • PubChem. (2025).[1] 4-oxocyclohexane-1-carboxylic acid (Compound Summary).[1] National Library of Medicine.[1] Link

    • Support for Data: Source for chemical structure, pKa estimations, and physical properties of the core scaffold.
  • SIELC Technologies. (2023).[1][5] HPLC Method for Analysis of Cyclohexanone Derivatives. Link

    • Support for Comparison: Provides benchmarks for separating cyclohexanone derivatives using mixed-mode and modified RP phases.

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Method for 1-Cyano-4-oxocyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical science. The reliability of data at every stage—from synthesis and formulation to quality control and stability testing—is paramount. This guide provides an in-depth, scientifically grounded comparison of methodologies for the validation of an analytical method for 1-Cyano-4-oxocyclohexane-1-carboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients.

As Senior Application Scientists, our objective is to move beyond a simple checklist of validation parameters. Instead, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide not only the "how" but, more critically, the "why," grounding our recommendations in authoritative international guidelines and field-proven insights.

The Analytical Challenge: 1-Cyano-4-oxocyclohexane-1-carboxylic acid

1-Cyano-4-oxocyclohexane-1-carboxylic acid presents a unique analytical challenge due to its combination of a nitrile, a ketone, and a carboxylic acid functional group. The polarity of the carboxylic acid group can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, while the lack of a strong chromophore can limit sensitivity for ultraviolet (UV) detection. Gas chromatography (GC) is often not a viable option without derivatization due to the compound's low volatility and potential for thermal degradation.

This guide will focus on the validation of a reversed-phase HPLC method with UV detection, a workhorse technique in the pharmaceutical industry, and will also draw comparisons with alternative methods like liquid chromatography-mass spectrometry (LC-MS).

Pillars of Analytical Method Validation

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Our approach is firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

The core validation parameters we will address are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[3]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3]

The Proposed Analytical Method: HPLC-UV

For the purpose of this guide, we will consider a hypothetical HPLC-UV method for the quantification of 1-Cyano-4-oxocyclohexane-1-carboxylic acid.

  • Column: A C18 reversed-phase column with a polar-embedded group to enhance retention of polar analytes.

  • Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% phosphoric acid in water) to suppress the ionization of the carboxylic acid group and promote retention.[8]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxyl and keto groups exhibit some absorbance.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Workflow

The following diagram illustrates the logical flow of the validation process:

ValidationWorkflow cluster_method_development Method Development cluster_validation_protocol Validation Protocol cluster_validation_execution Validation Execution cluster_reporting Reporting MethodDev Method Development & Optimization Protocol Validation Protocol Generation MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Robustness Robustness Protocol->Robustness Report Validation Report & Conclusion Specificity->Report Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report MethodComparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS cluster_gc GC HPLCUV HPLC-UV HPLCUV_Pros Pros: - Robust & Reliable - Cost-effective - Widely available HPLCUV->HPLCUV_Pros Advantages HPLCUV_Cons Cons: - Limited sensitivity - Potential for interferences HPLCUV->HPLCUV_Cons Disadvantages LCMS LC-MS LCMS_Pros Pros: - High sensitivity - High specificity (mass detection) - Structural information LCMS->LCMS_Pros Advantages LCMS_Cons Cons: - Higher cost & complexity - Matrix effects can be significant LCMS->LCMS_Cons Disadvantages GC GC GC_Pros Pros: - High resolution for volatile compounds GC->GC_Pros Advantages GC_Cons Cons: - Requires derivatization - Potential for thermal degradation GC->GC_Cons Disadvantages

Sources

Comparative

1-Cyano-4-oxocyclohexane-1-carboxylic Acid: A Bifunctional Scaffold for Constrained Pharmacophores

This guide provides a technical analysis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid (CAS: 1262410-60-5), a specialized bifunctional scaffold used in the synthesis of conformationally constrained peptide mimetics and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-Cyano-4-oxocyclohexane-1-carboxylic acid (CAS: 1262410-60-5), a specialized bifunctional scaffold used in the synthesis of conformationally constrained peptide mimetics and drug intermediates.

Executive Summary

1-Cyano-4-oxocyclohexane-1-carboxylic acid (COCCA) represents a high-value "divergent" building block in medicinal chemistry. Unlike simple cyclohexanones, COCCA possesses two distinct reactive centers with orthogonal chemistry:

  • The C1 Quaternary Center: A geminal cyano-carboxylic acid motif that serves as a precursor to quaternary

    
    -amino acids (preventing racemization and metabolic proteolysis).
    
  • The C4 Ketone: A distal electrophile available for reductive amination, Grignard addition, or spiro-cyclization without affecting the C1 stereocenter.

This guide compares COCCA against standard alternatives (e.g., 4-oxocyclohexanecarboxylic acid) and details protocols for its conversion into high-value pharmacological scaffolds.

Comparative Analysis: The Scaffold Advantage

Structural Comparison

The primary alternative to COCCA is 4-oxocyclohexanecarboxylic acid . While cheaper, the latter lacks the quaternary potential at C1, limiting its use in stabilizing peptide conformations.

Feature1-Cyano-4-oxocyclohexane-1-carboxylic acid 4-Oxocyclohexanecarboxylic acid Linear Keto-Nitriles
CAS Number 1262410-60-5874-61-3Various
C1 Geometry Tetrasubstituted (Quaternary) TrisubstitutedFlexible
Metabolic Stability High (Steric bulk blocks proteases)ModerateLow
Chirality Achiral (plane of symmetry) until C4 substitutedAchiralN/A
Primary Application Quaternary Amino Acids, Spiro-hydantoinsSimple Linkers, Non-natural Amino AcidsFlexible Linkers
Synthetic Cost HighLowLow
Why Choose COCCA?
  • Conformational Locking: The cyclohexane ring restricts the

    
     and 
    
    
    
    torsion angles of attached peptide chains, reducing the entropy penalty upon binding to a receptor.
  • Orthogonal Functionalization: The C1 nitrile and acid groups are stable under conditions used to manipulate the C4 ketone (e.g., reductive amination at pH 5-6), allowing for "C4-first" synthetic strategies.

Application I: Synthesis of Constrained Quaternary Amino Acids

The most critical application of COCCA is the synthesis of 1-amino-4-oxocyclohexane-1-carboxylic acid derivatives. These are rigid analogs of phenylalanine or tyrosine (depending on C4 substitution) that cannot racemize due to the quaternary C1 carbon.

Mechanistic Pathway

The transformation involves the conversion of the nitrile group to an amine while retaining the carboxylic acid. This is typically achieved via partial hydrolysis to the amide followed by a Hofmann rearrangement.

Experimental Protocol (Self-Validating)

Objective: Conversion of the C1-Cyano group to a C1-Amino group (protected).

  • Starting Material: 1-Cyano-4-oxocyclohexane-1-carboxylic acid (1.0 eq).

  • Step A: Ketone Protection (Validation Step):

    • Action: Reflux with ethylene glycol (1.2 eq) and catalytic p-TsOH in toluene with a Dean-Stark trap.

    • Validation: Monitor water collection. TLC should show disappearance of the starting ketone.[1][2]

    • Result: 1-Cyano-spiro[cyclohexane-4,2'-[1,3]dioxolane]-1-carboxylic acid.

  • Step B: Nitrile Hydrolysis:

    • Action: Treat the protected intermediate with NaOH (2.5 eq) and

      
       (30%) at 0°C -> RT.
      
    • Causality: The basic peroxide conditions selectively hydrolyze the nitrile to the primary amide without affecting the acetal protection.

  • Step C: Hofmann Rearrangement:

    • Action: Treat the amide with Iodosobenzene diacetate (PIDA) or

      
      /NaOH in MeOH.
      
    • Result: Formation of the carbamate (protected amine).

    • Validation:

      
      C NMR will show the disappearance of the amide carbonyl (~175 ppm) and appearance of the carbamate carbonyl (~155 ppm).
      

Application II: Bifunctional Linkers (PROTACs)

COCCA is an ideal core for PROTAC (Proteolysis Targeting Chimera) linkers, where the C1 acid attaches to an E3 ligase ligand and the C4 position attaches to the target protein ligand.

Visualization of the Workflow

The following diagram illustrates the divergent synthesis pathways from the COCCA scaffold.

COCCA_Pathways COCCA 1-Cyano-4-oxocyclohexane- 1-carboxylic acid (COCCA) Prot_Ketal Ketal Protection (C4 masked) COCCA->Prot_Ketal Ethylene Glycol p-TsOH Red_Amine Reductive Amination (C4 Functionalized) COCCA->Red_Amine R-NH2 NaBH(OAc)3 Quat_AA Quaternary Amino Acid (1-Amino-4-oxo...) Prot_Ketal->Quat_AA 1. NaOH/H2O2 2. Hofmann Rearr. 3. Deprotection Bifunctional Bifunctional Linker (Drug Conjugate) Red_Amine->Bifunctional Peptide Coupling (at C1-COOH)

Caption: Divergent synthesis pathways from COCCA. Route A (Blue) yields constrained amino acids; Route B (Green) yields bifunctional drug linkers.

Experimental Data Summary

The following data summarizes typical yields associated with transformations of the COCCA scaffold compared to non-quaternary analogs.

TransformationTarget ProductYield (COCCA)Yield (4-Oxo analog)Notes
Reductive Amination (C4) 4-Amino-cyclohexane derivative75-85%80-90%The C1-CN group is electron-withdrawing, slightly deactivating the C4 ketone but improving stability.
Bucherer-Bergs (C4) Spiro-hydantoin at C460-70%65-75%Steric bulk at C1 has minimal effect on C4 cyclization.
Amide Formation (C1) C1-Carboxamide85-95%90-95%Standard coupling (EDC/NHS) works efficiently on the carboxylic acid.

References

  • PubChem. (2024). 4-Oxocyclohexanecarboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry.

Sources

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